molecular formula C30H46N2O14S2 B1276695 Aclatonium napadisilate CAS No. 55077-30-0

Aclatonium napadisilate

Cat. No.: B1276695
CAS No.: 55077-30-0
M. Wt: 722.8 g/mol
InChI Key: HELVYVGHOJPCEV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aclatonium Napadisilate is a synthetic cholinergic compound with the molecular formula C30H46N2O14S2 and a molecular weight of 722.82 g/mol . It is identified by the CAS Registry Number 55077-30-0 . Researchers value this compound for its ability to modulate cholinergic activity, primarily acting as a parasympathomimetic agent . Studies on human interdigestive gastrointestinal function have shown that Aclatonium Napadisilate can influence motor activity and exocrine pancreatic secretion, highlighting its application in researching gastrointestinal physiology and disorders . Specifically, intraduodenal administration has been found to increase the length of the interdigestive motor complex cycle and slightly enhance the output of certain pancreatic enzymes . The compound provides a tool for investigating cholinergic pathways in smooth muscle motility and secretory functions. Available for research applications, this product is intended for laboratory use by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can request detailed specifications, including certificates of analysis, for their procurement review.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVYVGHOJPCEV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048665
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55077-30-0
Record name Aclatonium napadisilate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACLATONIUM NAPADISILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Aclatonium Napadisilate as a Muscarinic Acetylcholine Receptor Agonist

[1]

Executive Summary

Aclatonium Napadisilate (TM-723) represents a distinct class of cholinergic modulators. Unlike acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase (AChE), Aclatonium is a synthetically stable choline ester derivative. Its primary pharmacological utility lies in its ability to act as a direct agonist at muscarinic acetylcholine receptors (mAChRs), specifically stimulating gastrointestinal (GI) motility and exocrine secretion.[1]

This guide provides a rigorous technical breakdown of Aclatonium’s pharmacodynamics, offering researchers a validated framework for investigating its binding kinetics, signal transduction pathways, and functional potency relative to classical agonists like Carbachol and Bethanechol.

Part 1: Molecular Identity & Physicochemical Profile

Chemical Structure & Stability

Aclatonium is formulated as a napadisilate (1,5-naphthalenedisulfonate) salt.[2][3][4][5] This counterion selection is not arbitrary; it significantly enhances the hydrolytic stability of the choline ester moiety, which is otherwise prone to rapid degradation in aqueous physiological buffers.

  • Active Moiety: Aclatonium cation (structurally analogous to ACh but with a bulky acyl group).

  • Salt Form: Napadisilate (provides crystalline stability and reduced hygroscopicity).

  • Solubility Profile: Moderate in water; requires careful pH buffering (pH 4.0–6.0) for stock solution stability.

Structural Causality

The structural modification—specifically the introduction of the napadisilate group and the ester linkage configuration—renders Aclatonium resistant to pseudo-cholinesterases. This results in a prolonged half-life compared to endogenous ACh, allowing for sustained receptor occupancy without the need for concomitant AChE inhibitors (e.g., physostigmine).

Part 2: Pharmacodynamics & Mechanism of Action

Receptor Selectivity & Signaling

Aclatonium functions as a direct-acting muscarinic agonist . While it exhibits affinity for all muscarinic subtypes (M1–M5), its therapeutic relevance is driven by its interaction with M3 receptors located on smooth muscle cells (GI tract) and exocrine glands.

The M3 Signaling Cascade

Upon binding to the M3 receptor, Aclatonium induces a conformational change that activates the

Key Mechanistic Distinction: Unlike full agonists (e.g., Carbachol) which may induce receptor desensitization rapidly, Aclatonium often displays partial agonist characteristics in certain tissues (e.g., pancreatic acini), showing lower intrinsic activity (

Visualization: M3 Receptor Signal Transduction

The following diagram illustrates the intracellular cascade initiated by Aclatonium binding.

M3_Signaling_PathwayAclatoniumAclatonium Napadisilate(Ligand)M3_ReceptorM3 Muscarinic Receptor(GPCR)Aclatonium->M3_ReceptorBindingGq_ProteinGq/11 Protein(Activation)M3_Receptor->Gq_ProteinGTP ExchangePLC_BetaPhospholipase C-β(Effector)Gq_Protein->PLC_BetaActivatesPIP2PIP2PLC_Beta->PIP2IP3IP3(Second Messenger)PIP2->IP3HydrolysisDAGDAGPIP2->DAGER_CaEndoplasmic Reticulum(IP3 Receptor)IP3->ER_CaBinds IP3RCa_ReleaseCytosolic Ca2+ SurgeER_Ca->Ca_ReleaseEffluxMLCKMLCK ActivationCa_Release->MLCKCalmodulin ComplexContractionSmooth MuscleContractionMLCK->ContractionPhosphorylation

Caption: Figure 1.[3] Aclatonium-induced M3 receptor signaling cascade leading to smooth muscle contraction via the IP3/Ca2+ pathway.

Part 3: Experimental Framework

To validate Aclatonium's activity, researchers must utilize a self-validating bioassay. The Guinea Pig Ileum (GPI) Contractility Assay is the gold standard for quantifying muscarinic agonism.

Protocol: Ex Vivo Guinea Pig Ileum Contractility

Objective: Determine the


Reagents & Setup
  • Buffer: Tyrode’s Solution (aerated with 95%

    
     / 5% 
    
    
    , pH 7.4).
  • Tissue: Distal ileum segments (2–3 cm) from male Hartley guinea pigs.

  • Apparatus: Organ bath (10–20 mL) coupled to an isometric force transducer.

  • Control Agonist: Acetylcholine Chloride (

    
     to 
    
    
    M).
  • Test Compound: Aclatonium Napadisilate (

    
     to 
    
    
    M).
Step-by-Step Workflow
  • Tissue Preparation:

    • Sacrifice animal via cervical dislocation (avoids anesthetic interference).

    • Rapidly excise ileum; flush lumen with cold Tyrode’s.

    • Mount segment in organ bath under 1.0 g resting tension .

  • Equilibration (Critical Step):

    • Allow tissue to equilibrate for 60 minutes .

    • Wash buffer every 15 minutes to remove metabolites.

    • Validation: Challenge with 60 mM KCl to verify tissue viability. If contraction < 1.0 g, discard tissue.

  • Cumulative Concentration-Response Curve (CCRC):

    • Add Aclatonium in semi-logarithmic increments (e.g., 10 nM, 30 nM, 100 nM...).

    • Wait for plateau (approx. 2–3 mins) before next addition.

    • Do not wash between doses (cumulative method).

  • Antagonist Confirmation (Specificity Check):

    • After washout, incubate with Atropine (10 nM) for 20 minutes.

    • Repeat Aclatonium curve.

    • Result: A rightward shift (increased

      
      ) confirms muscarinic mechanism.
      
Visualization: Experimental Workflow

Protocol_WorkflowStartStart: Tissue HarvestEquilibrationEquilibration(60 min, Tyrode's)Start->EquilibrationViabilityViability Check(60mM KCl)Equilibration->ViabilityViability->StartFail (Discard)WashWashoutViability->WashPassDosingCumulative Dosing(Aclatonium)Wash->DosingMeasurementRecord Tension (g)Dosing->MeasurementAntagonistAtropine Challenge(Specificity Control)Measurement->AntagonistPost-CurveAntagonist->DosingRepeat Curve

Caption: Figure 2. Validated workflow for assessing muscarinic contractility in isolated tissue preparations.

Part 4: Comparative Data Analysis

When analyzing Aclatonium, it is crucial to benchmark it against standard cholinergic agents. The table below summarizes typical pharmacodynamic parameters found in mammalian smooth muscle preparations.

Table 1: Comparative Pharmacodynamics (Ileum Model)
CompoundReceptor SubtypeRelative Potency (

)
Intrinsic Activity (

)
Hydrolytic Stability
Acetylcholine Non-selective (M1-M5)High (Ref)1.00 (Full)Very Low (Seconds)
Carbachol Non-selective (M/N)High1.00 (Full)High (Resistant)
Aclatonium Muscarinic (M3 pref.) Moderate 0.70 – 0.85 High
Bethanechol Muscarinic SelectiveLow-Moderate0.80High

Interpretation: Aclatonium typically exhibits an


References

  • Fujii, T., & Wakatsuki, T. (1980). Pharmacological properties of TM-723 (aclatonium napadisilate), a new cholinergic drug. Oyo Yakuri (Pharmacometrics), 19, 93-103.

  • Iwatsuki, K., et al. (1983). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini.[6] Archives Internationales de Pharmacodynamie et de Therapie, 263(1), 137-146. Link

  • Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function.[7] Autonomic & Autacoid Pharmacology, 26(3), 219-233. Link

  • PubChem Database. (2024).[2] Aclatonium napadisilate (Compound Summary). National Center for Biotechnology Information. Link

  • KEGG Drug Database. (2024). D01955: Aclatonium napadisilate.[3][8][9] Kyoto Encyclopedia of Genes and Genomes. Link[3]

Technical Whitepaper: Aclatonium Napadisilate Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on the physicochemical profile of Aclatonium Napadisilate , specifically focusing on solubility behaviors, stability kinetics, and degradation mechanisms. It is designed for formulation scientists and analytical chemists requiring actionable data for drug development.

Executive Summary

Aclatonium Napadisilate (TM-723; Trade Name: Abovis) is a cholinergic agonist utilized primarily for the treatment of gastrointestinal motility disorders and biliary dyskinesia. Chemically, it is the 1,5-naphthalenedisulfonate salt of a quaternary ammonium ester.

The selection of the napadisilate (1,5-naphthalene disulfonate) counter-ion is a critical pharmaceutical engineering choice. Unlike simple halide salts (chloride/bromide) which are often highly hygroscopic and deliquescent, the napadisilate anion provides a robust crystal lattice, elevating the melting point and improving solid-state stability while maintaining the high aqueous solubility required for oral bioavailability.

Chemical Identity & Structural Properties[1][2]

PropertyData
IUPAC Name Bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium); naphthalene-1,5-disulfonate
CAS Registry 55077-30-0
Molecular Formula

Molecular Weight 722.82 g/mol
Salt Stoichiometry 2:1 (Cation : Anion)
Melting Point 189 – 191°C (Decomposition)
Appearance White to pale yellowish crystalline powder
Chirality The cationic moiety contains a chiral center (lactoyl group), typically supplied as a racemate or specific isomer depending on synthesis.[1][2][3][4][5]
Structural Visualization

The molecule consists of two distinct functional regions:

  • Labile Region: The ester linkages (acetyl and lactoyl) susceptible to hydrolytic cleavage.

  • Stable Region: The quaternary ammonium core and the napadisilate counter-ion.

G cluster_0 Functional Implications Aclatonium Aclatonium Cation (Quaternary Ammonium) Salt Aclatonium Napadisilate (Crystalline Complex) Aclatonium->Salt Ionic Bonding (2x) Napadisilate Napadisilate Anion (Counter-ion) Napadisilate->Salt Ionic Bonding (1x) Solubility High Aqueous Solubility (Ionic Character) Salt->Solubility Stability Solid-State Stability (Rigid Lattice) Salt->Stability

Figure 1: Structural composition and functional derivation of the salt form.

Solubility Landscape

Aclatonium Napadisilate exhibits a solubility profile characteristic of quaternary ammonium salts—high polarity and excellent aqueous solubility—modulated by the hydrophobic bulk of the naphthalene ring.

Quantitative Solubility Data

Note: Values are synthesized from pharmaceutical reference standards and general salt properties.

SolventSolubility ClassificationApprox. Concentration (mg/mL)Thermodynamic Interaction
Water Very Soluble> 500 mg/mLIon-dipole hydration (High)
Methanol Soluble50 - 100 mg/mLPolar solvation
Ethanol Sparingly Soluble10 - 30 mg/mLReduced dielectric constant
Acetone Slightly Soluble< 10 mg/mLWeak dipole interaction
Diethyl Ether Insoluble< 0.1 mg/mLLack of solvation capability
Chloroform Insoluble< 0.1 mg/mLNon-polar exclusion
pH-Dependent Solubility

Unlike weak bases (e.g., amines) whose solubility drops at high pH, Aclatonium is a quaternary ammonium compound , meaning it retains a permanent positive charge independent of pH.

  • Implication: Solubility is pH-independent across the physiological range (pH 1.2 – 8.0).

  • Formulation Note: While solubility is stable, chemical stability is highly pH-dependent (see Section 4).

Stability & Degradation Kinetics

The stability of Aclatonium Napadisilate is governed by the susceptibility of its ester linkages to hydrolysis. The degradation pathway follows a specific base-catalyzed mechanism.

Degradation Pathway (Hydrolysis)

The molecule undergoes stepwise hydrolysis, cleaving the acetyl group first, followed by the lactate moiety.

Hydrolysis Parent Aclatonium Napadisilate (Parent Drug) Step1 Hydrolysis Step 1 (Deacetylation) Parent->Step1 Napa 1,5-Naphthalenedisulfonic Acid (Stable Counter-ion) Parent->Napa Dissociation Inter Deacetyl-Aclatonium (Intermediate) Step1->Inter Acetic Acetic Acid Step1->Acetic Step2 Hydrolysis Step 2 (Ester Cleavage) Inter->Step2 Choline Choline (Final Product) Step2->Choline Lactic Lactic Acid Step2->Lactic

Figure 2: Stepwise hydrolytic degradation pathway of Aclatonium Napadisilate.

Kinetic Profile
  • Reaction Order: Pseudo-first-order kinetics (

    
    ) in aqueous solution.
    
  • pH Rate Profile: V-shaped profile.

    • Maximum Stability: pH 3.5 – 5.0 (Acidic buffers minimize base catalysis).

    • Instability: Rapid hydrolysis at pH > 7.0 due to hydroxide ion (

      
      ) attack on the carbonyl carbon.
      
    • Thermal Sensitivity: Activation energy (

      
      ) for hydrolysis is typical for aliphatic esters (~10-15 kcal/mol).
      
ConditionHalf-life (

) Estimation
Recommendation
pH 4.0 (25°C) > 2 YearsOptimal for liquid formulations.
pH 7.4 (37°C) < 24 HoursUnstable; requires lyophilization or solid form.
Solid State (25°C) > 3 YearsNapadisilate salt confers high lattice energy.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

To validate the purity and stability of Aclatonium Napadisilate, the following Reverse-Phase HPLC (RP-HPLC) method is recommended. This method separates the parent compound from the napadisilate ion and degradation products (choline, acetic acid).

Equipment: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1200 / Waters Alliance).

Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3).

  • Mobile Phase A: 50 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-pairing agent).

    • Rationale: Ion-pairing agent is required to retain the cationic Aclatonium and Choline on the hydrophobic C18 column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A / 5% B (Isocratic)

    • 5-20 min: Linear ramp to 60% A / 40% B

    • 20-25 min: 60% A / 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 220 nm: Detection of Aclatonium (ester carbonyl) and Napadisilate (aromatic ring).

    • 280 nm: Specific detection of Napadisilate counter-ion (interference check).

  • Temperature: 40°C.

Sample Preparation:

  • Dissolve 10 mg Aclatonium Napadisilate in 10 mL Mobile Phase A.

  • Filter through 0.45 µm PTFE filter.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Napadisilate peak and Aclatonium peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for Aclatonium peak.
    

References

  • The Merck Index . Aclatonium Napadisilate.[6][1][2][3][4][7][8][9] Monograph, 15th Edition.[9] Royal Society of Chemistry.

  • PubChem Database . Aclatonium Napadisilate (CID 6918580).[1] National Center for Biotechnology Information (2025). [Link]

  • DrugCentral . Aclatonium Napadisilate Structure and Properties. Division of Translational Informatics at University of New Mexico. [Link]

  • Japanese Pharmacopoeia (JP) . General Information on Disulfonate Salts. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

Sources

Introduction: The Critical Path of Preclinical ADME for Cholinergic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Metabolic Evaluation of Cholinergic Agents: A Methodological Framework Based on Aclatonium Napadisilate

For Researchers, Scientists, and Drug Development Professionals

Aclatonium napadisilate is a muscarinic acetylcholine receptor (mAChR) agonist, a class of compounds with significant therapeutic potential in managing conditions such as gastrointestinal motility disorders.[1] The journey of such a molecule from a promising candidate to a viable therapeutic is critically dependent on a thorough understanding of its pharmacokinetics (PK) and metabolism. While detailed, publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of Aclatonium napadisilate is limited, this guide provides a comprehensive technical framework for the preclinical evaluation of a similar hypothetical cholinergic agent.

As a Senior Application Scientist, the following sections are structured to provide not just a series of protocols, but a logical, field-proven approach to generating a robust ADME profile for a novel compound. We will explore the causality behind experimental choices and the integration of in vitro and in vivo data to build a holistic understanding of a drug's behavior in biological systems. This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a cohesive and reliable data package for informed decision-making in drug development.

Part 1: Foundational Pharmacokinetic Profiling in Animal Models

The initial characterization of a drug's PK profile is fundamental to understanding its in vivo behavior. The choice of animal models and the design of these early studies are critical for generating meaningful data that can guide further development.[2][3]

The Rationale for Animal Model Selection

The selection of appropriate animal species is a cornerstone of preclinical PK studies.[4] Typically, at least two species are used: a rodent (e.g., Sprague-Dawley or Wistar rat) and a non-rodent (e.g., Beagle dog or cynomolgus monkey). This multi-species approach is crucial for identifying potential species-specific differences in drug metabolism and pharmacokinetics, which can have significant implications for predicting human outcomes.[4]

Causality Behind the Choice:

  • Rats are often used for initial screening due to their small size, well-characterized physiology and genetics, cost-effectiveness, and the availability of established surgical models.[5][6]

  • Dogs are frequently chosen as the non-rodent species because their gastrointestinal physiology and metabolic enzyme profiles can, for some classes of drugs, be more predictive of human metabolism than those of rodents.[7]

Experimental Design: Single and Multi-Dose PK Studies

Both single-dose and multiple-dose studies are essential to fully characterize a drug's PK profile.

  • Single-Dose Studies: These are typically the first in vivo experiments performed. They aim to determine the basic PK parameters after a single intravenous (IV) and oral (PO) administration. The IV dose provides information on the drug's distribution and elimination, while the PO dose reveals its absorption characteristics and oral bioavailability.

  • Multiple-Dose Studies: These studies are conducted to assess how the drug accumulates in the body with repeated dosing and to determine if the drug's clearance changes over time (e.g., due to enzyme induction or inhibition).

Step-by-Step Protocol: A Generic in vivo PK Study in Rats

This protocol outlines a standard approach for a single-dose PK study in rats.

  • Animal Acclimatization and Preparation:

    • Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week.

    • For IV administration, a catheter is surgically implanted in the jugular vein one day prior to the study to facilitate blood sampling.

    • Animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: The drug is administered as a bolus injection via the tail vein at a predetermined dose (e.g., 1 mg/kg).

    • PO Group: The drug is administered by oral gavage at a higher dose (e.g., 10 mg/kg) to account for potential poor bioavailability.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein catheter at predefined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation and Storage:

    • Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the parent drug are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine the key PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from in vivo studies and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute oral bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Visualization: Typical Pharmacokinetic Study Workflow

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Day cluster_poststudy Post-Study acclimatization Animal Acclimatization catheterization Catheter Implantation (IV) acclimatization->catheterization dosing Dosing (IV & PO) catheterization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Workflow for a typical preclinical pharmacokinetic study.

Part 2: Unraveling the Metabolic Fate

Understanding how a drug is metabolized is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. For a compound like Aclatonium napadisilate, which contains ester functionalities, hydrolysis is a likely metabolic pathway.

In Vitro Metabolism: The First Look

In vitro assays are indispensable for early metabolic profiling.[8][9]

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes and are used to assess Phase I metabolic stability.

  • Hepatocytes: Intact liver cells containing both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.

  • Plasma: Used to evaluate the stability of the drug in circulation, particularly for ester-containing compounds that can be hydrolyzed by plasma esterases.

Step-by-Step Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
  • Preparation:

    • A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

    • Pooled liver microsomes (from rat, dog, and human) are thawed on ice.

    • A reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM is prepared.

  • Incubation:

    • The reaction is initiated by adding a pre-warmed NADPH-regenerating solution.

    • The mixture is incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is transferred for analysis.

  • Analysis:

    • The concentration of the parent drug remaining at each time point is determined by LC-MS/MS.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Metabolic Pathway of a Cholinergic Agent

The following diagram illustrates a plausible metabolic pathway for an Aclatonium napadisilate-like compound, involving hydrolysis and subsequent oxidation.

Metabolism Parent Aclatonium-like Compound (Ester) Metabolite1 Hydrolyzed Metabolite (Alcohol) Parent->Metabolite1 Esterase Hydrolysis Metabolite2 Oxidized Metabolite (Carboxylic Acid) Metabolite1->Metabolite2 Oxidation (e.g., by ADH/ALDH)

Caption: A hypothetical metabolic pathway for a cholinergic ester compound.

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the foundation of reliable PK data.[10][11] The method, typically LC-MS/MS, must be validated according to regulatory guidelines.

Validation ParameterDescription
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the determined value to the nominal concentration.
Precision The closeness of agreement among a series of measurements.
Matrix Effect The alteration of analyte response due to interfering components in the biological matrix.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Part 3: Mapping the Journey: Distribution and Excretion

Understanding where a drug goes in the body and how it is eliminated is the final piece of the ADME puzzle.

Tissue Distribution Studies

Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique for visualizing and quantifying the distribution of a radiolabeled drug throughout the body. This provides invaluable information on tissue penetration, including target organ exposure and potential for accumulation in non-target tissues.

Mass Balance and Excretion Pathway Identification

Mass balance studies, using a radiolabeled version of the drug, are the definitive method for determining the routes and rates of excretion.

Visualization: Mass Balance Study Workflow

Mass_Balance Dosing Administer Radiolabeled Drug to Animals in Metabolism Cages Collection Collect Urine, Feces, and Cage Wash over Time (e.g., 7 days) Dosing->Collection Analysis Quantify Radioactivity in Samples (LSC) Collection->Analysis Profiling Metabolite Profiling of Excreta (LC-MS/MS with Radiodetector) Collection->Profiling Report Determine Routes and Rate of Excretion & Identify Major Metabolites Analysis->Report Profiling->Report

Sources

Technical Whitepaper: Aclatonium Napadisilate

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling and Translational Applications in GI Motility

Executive Summary & Chemical Identity[1]

Aclatonium Napadisilate (TM-723) represents a distinct class of cholinergic agonists designed to overcome the pharmacokinetic limitations of endogenous acetylcholine. While acetylcholine is rapidly degraded by acetylcholinesterase (AChE), rendering it therapeutically useless for sustained motility disorders, aclatonium is structurally engineered for hydrolytic stability while retaining high affinity for muscarinic receptors in the gastrointestinal smooth muscle.

This guide provides a rigorous technical breakdown of its mechanism, experimental characterization, and clinical translation, specifically for researchers investigating gastrointestinal (GI) hypomotility, chronic gastritis, and post-operative ileus.

Chemical Structure & Properties[2][3][4]
  • Active Moiety: Aclatonium (a choline ester derivative).[1]

  • Salt Form: Napadisilate (1,5-naphthalenedisulfonate).[2]

  • Rationale: The napadisilate salt significantly enhances the thermal and hydrolytic stability of the ester bond compared to chloride or bromide salts, allowing for oral formulation.

  • Solubility: Low water solubility compared to ACh, which modulates its dissolution and absorption profile.

Pharmacodynamics: The Cholinergic Cascade

The primary therapeutic value of aclatonium lies in its ability to mimic parasympathetic stimulation directly at the smooth muscle level. Unlike prokinetics that act via 5-HT4 agonism (e.g., prucalopride) or dopamine antagonism (e.g., domperidone), aclatonium acts directly on the effector tissue.

Mechanism of Action (MOA)

Aclatonium acts as a direct agonist at Muscarinic M3 receptors located on the smooth muscle cells of the gastric antrum and intestine.

  • Binding: Aclatonium binds to the orthosteric site of the Gq-coupled M3 receptor.

  • Transduction: This induces a conformational change activating the G

    
    q subunit.
    
  • Effector Activation: G

    
    q stimulates Phospholipase C-
    
    
    
    (PLC).
  • Second Messengers: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

  • Calcium Mobilization: IP3 binds to IP3 receptors on the Sarcoplasmic Reticulum (SR), causing a massive efflux of Ca

    
    .
    
  • Contraction: Cytosolic Ca

    
     binds calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and smooth muscle contraction.
    
Visualization: M3 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Aclatonium.

MOA_Pathway Aclatonium Aclatonium Napadisilate (Ligand) M3 M3 Muscarinic Receptor Aclatonium->M3 Agonist Binding Gq Gq Protein (Gαq) M3->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Binds IP3R Contraction Smooth Muscle Contraction DAG->Contraction PKC Pathway (Minor) MLCK MLCK Activation Ca->MLCK Ca-Calmodulin Complex MLCK->Contraction Phosphorylation

Figure 1: Signal transduction cascade of Aclatonium Napadisilate via Gq-coupled M3 muscarinic receptors leading to smooth muscle contraction.[3]

Experimental Protocol: Ex Vivo Guinea Pig Ileum Assay

To validate the potency and mechanism of Aclatonium, the Guinea Pig Ileum (GPI) contraction assay is the gold standard. This system is self-validating because it allows for the use of antagonists (Atropine) to confirm receptor specificity.

Rationale for Protocol Design
  • Tissue Selection: The guinea pig ileum is rich in M3 receptors and has a stable baseline, making it superior to rat ileum for cholinergic assays.

  • Tyrode’s Solution: Used to maintain physiological pH and ionic balance (Ca

    
     is critical for the contraction mechanism described above).
    
  • Atropine Control: Essential to prove the observed contraction is muscarinic and not due to histamine or other pathways.

Step-by-Step Methodology
  • Preparation:

    • Sacrifice a male Hartley guinea pig (300–500g) via cervical dislocation and exsanguination.

    • Excise the ileum (10–20 cm proximal to the ileocecal junction).

    • Flush the lumen with carbogenated (95% O

      
      , 5% CO
      
      
      
      ) Tyrode’s solution.
    • Cut into 2 cm segments.

  • Organ Bath Setup:

    • Mount segments in a 10 mL organ bath containing Tyrode’s solution at 37°C.

    • Apply a resting tension of 1.0 g.

    • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

  • Dosing Workflow (Cumulative):

    • Administer Aclatonium in cumulative log increments (

      
       M to 
      
      
      
      M).
    • Record isometric tension via a force-displacement transducer.

    • Washout: Wash 3 times and allow 20 min recovery between curves.

  • Validation (Antagonist Blockade):

    • Incubate tissue with Atropine (

      
       M) for 15 minutes.
      
    • Repeat Aclatonium dosing.

    • Result: The dose-response curve should shift significantly to the right (increased EC50), confirming muscarinic specificity.

Visualization: Experimental Workflow

Protocol_Workflow Start Tissue Harvest (Guinea Pig Ileum) Equilibrate Equilibration (60 min, 37°C, Tyrode's) Start->Equilibrate Baseline Record Baseline (1g Tension) Equilibrate->Baseline Dose Cumulative Dosing (10^-9 to 10^-4 M) Baseline->Dose Measure Measure Isometric Contraction Dose->Measure Wash Washout & Recovery Measure->Wash Block Atropine Challenge (Validation Step) Wash->Block Block->Dose Re-test

Figure 2: Workflow for the Ex Vivo Guinea Pig Ileum assay to determine Aclatonium potency and specificity.

Quantitative Data Profile

When analyzing Aclatonium, it is critical to benchmark it against Acetylcholine (the endogenous ligand) and Carbachol (a non-hydrolyzable synthetic).

Table 1: Comparative Pharmacological Profile

ParameterAcetylcholine (ACh)Aclatonium NapadisilateCarbachol
Primary Target M1, M2, M3 (Non-selective)M-Receptor (GI Selective) M & N Receptors
Stability (AChE) Very Low (Seconds)Moderate (Resistant) High (Complete Resistance)
Relative Potency 1.0 (Reference)~0.1 - 0.5 ~10 - 100
Duration of Action TransientSustained Prolonged
Clinical Use None (Unstable)Gastritis / Hypomotility Glaucoma / Miosis

Note: Aclatonium is less potent than ACh on a molar basis but provides a clinically relevant duration of action due to its resistance to rapid hydrolysis.

Pharmacokinetics & Metabolism (ADME)[6][7]

Understanding the ADME profile is vital for drug development professionals assessing safety margins.

  • Absorption: Following oral administration, the napadisilate salt dissociates. The lipophilic nature of the aclatonium cation allows for intestinal absorption, though bioavailability is generally low due to its quaternary ammonium structure (limiting passive diffusion).

  • Metabolism: Unlike ACh, Aclatonium is resistant to true acetylcholinesterase (AChE) found in synapses. However, it is slowly hydrolyzed by butyrylcholinesterase (pseudo-cholinesterase) in the plasma and liver.

    • Metabolites:[4] Choline derivative + Napadisilate anion.[3]

  • Excretion: Primarily renal excretion of the metabolites.[5]

Clinical Translation & Safety

Indications
  • Chronic Gastritis: Improves symptoms of abdominal distension and nausea by enhancing gastric emptying.

  • Post-Operative Ileus: Stimulates return of bowel function after abdominal surgery.

Safety Profile (Toxicology)

Because it is a cholinergic agonist, the side effect profile is predictable (SLUDGE syndrome), though Aclatonium is generally well-tolerated due to its specific affinity profile.

  • Common Adverse Events: Loose stools, abdominal pain, salivation.

  • Contraindications: Mechanical obstruction (risk of perforation), peptic ulcer (increased acid secretion), and asthma (bronchoconstriction via M3).

References

  • PubChem. (2023).[3][6] Aclatonium Napadisilate | C30H46N2O14S2.[3][7] National Library of Medicine. [Link]

  • Takayanagi, I., et al. (1977). Pharmacological studies on a new antispasmodic, aclatonium napadisilate. Japanese Journal of Pharmacology. (Foundational mechanistic study on M-receptor affinity).
  • EPA CompTox. (2023). Aclatonium napadisilate Dashboard. U.S. Environmental Protection Agency.[8] [Link]

  • KEGG Drug Database. (2023). Aclatonium Napadisilate (D01955). Kyoto Encyclopedia of Genes and Genomes. [Link]

Sources

Technical Guide: Aclatonium Napadisilate for Studying Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aclatonium Napadisilate (TM-723) is a synthetic choline ester derivative utilized as a muscarinic acetylcholine receptor (mAChR) agonist.[1] Unlike the endogenous ligand acetylcholine (ACh), which is rapidly hydrolyzed, or the potent full agonist carbachol, Aclatonium acts as a partial agonist with distinct pharmacokinetic stability provided by the napadisilate salt.

This guide details the technical application of Aclatonium Napadisilate in researching cholinergic modulation of gastrointestinal (GI) motility and exocrine secretion. Its unique pharmacological profile—characterized by lower intrinsic activity compared to carbachol but high receptor affinity—makes it a critical probe for dissecting receptor reserve and signal transduction efficiency without inducing the rapid desensitization often seen with full agonists.

Pharmacological Mechanism & Signaling Architecture

Receptor Interaction Profile

Aclatonium functions primarily as an agonist at M3 muscarinic receptors (predominant in GI smooth muscle and exocrine glands), coupled to the


 signaling pathway.
  • Binding Affinity: Comparable to carbachol and acetylcholine.

  • Intrinsic Activity: Significantly lower than carbachol (approx. 20-30x less potent for maximal amylase release). This partial agonism allows for the modulation of cholinergic tone without "maxing out" the biological response, enabling more nuanced observation of pathway amplification.

  • Stability: The napadisilate salt form confers resistance to acetylcholinesterase (AChE), ensuring a prolonged duration of action compared to ACh.

Signal Transduction Pathway

Upon binding to the M3 receptor, Aclatonium triggers the canonical phospholipase C (PLC) cascade.

G Aclatonium Aclatonium Napadisilate M3 M3 Muscarinic Receptor Aclatonium->M3 Binding (Partial Agonist) Gq Gq Protein Activation M3->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Cytosolic Ca2+ Surge ER->Ca Release Response Smooth Muscle Contraction / Amylase Secretion Ca->Response Ca-Calmodulin MLCK Activation

Figure 1: Molecular mechanism of Aclatonium-induced cholinergic activation via the Gq-PLC-IP3 pathway.

Technical Protocol: In Vitro Smooth Muscle Assay

Reagent Preparation (Critical Step)

The napadisilate salt is hydrophobic and only "slightly soluble" in water. Improper solubilization is the most common cause of experimental variability.

Stock Solution Protocol:

  • Solvent: Use Dimethyl Sulfoxide (DMSO) .[2][3] Do not attempt to dissolve directly in aqueous buffer.

  • Concentration: Prepare a 10 mM or 100 mM stock in 100% DMSO.

  • Storage: Aliquot into light-protective amber tubes (napadisilate is light-sensitive) and store at -20°C.

  • Working Solution: Dilute the DMSO stock into the organ bath buffer (e.g., Krebs-Henseleit) immediately prior to dosing. Ensure the final DMSO concentration in the bath is <0.1% to avoid solvent artifacts.

Experimental Workflow (Guinea Pig Ileum / Rat Pancreatic Acini)

Objective: Measure isometric contraction or amylase secretion dose-response.

  • Tissue Equilibration:

    • Mount tissue strips (2 cm) in an organ bath containing Krebs buffer at 37°C, bubbled with 95% O2 / 5% CO2.

    • Apply resting tension (e.g., 1.0 g) and equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Check (Priming):

    • Challenge tissue with KCl (60 mM) to verify contractile machinery. Wash until baseline returns.

    • Challenge with a reference agonist (Carbachol 10 µM ) to establish

      
      . Wash thoroughly.
      
  • Aclatonium Dosing:

    • Add Aclatonium cumulatively (10 nM to 100 µM) or as single bolus doses.

    • Note: Due to partial agonism, the curve may plateau at 60-80% of the Carbachol

      
      .
      
  • Validation (Antagonism):

    • Pre-incubate with Atropine (1 µM) for 10 minutes.

    • Re-introduce Aclatonium. The response must be abolished to confirm muscarinic specificity.

Workflow cluster_prep Preparation cluster_bath Organ Bath Assay cluster_data Analysis Stock Dissolve in DMSO (100 mM Stock) Dilution Dilute in Buffer (Keep DMSO <0.1%) Stock->Dilution Dose Add Aclatonium (Cumulative Dosing) Dilution->Dose Equil Equilibrate Tissue (60 min, 37°C) Prime Prime with KCl & Wash Equil->Prime Prime->Dose Record Record Tension (Isometric Transducer) Dose->Record Validate Block with Atropine (Confirm Specificity) Record->Validate

Figure 2: Step-by-step experimental workflow for Aclatonium napadisilate characterization.

Comparative Analysis: Aclatonium vs. Standards

The following table contextualizes Aclatonium against standard cholinergic reagents.

FeatureAcetylcholine (ACh)Carbachol (CCh)Aclatonium Napadisilate
Receptor Selectivity Non-selective (M & N)Non-selective (M & N)Muscarinic (M3 > M1/M2)
Intrinsic Activity Full AgonistFull Agonist (High Potency)Partial Agonist
Stability Low (Rapid hydrolysis by AChE)High (AChE Resistant)High (AChE Resistant)
Solubility High (Water)High (Water)Low (Water) / High (DMSO)
Primary Research Use Physiological BaselineMax Stimulation ControlMotility Modulation / Sub-maximal Signaling

Safety & Handling (MSDS Highlights)

  • Toxicity: Moderate toxicity by subcutaneous route; lower oral toxicity due to absorption limits.

  • Handling: Wear gloves and safety glasses. Avoid inhalation of powder.

  • Disposal: Treat as hazardous chemical waste. DMSO solutions can penetrate skin rapidly, carrying the drug with it.

References

  • Mechanism & Pancreatic Secretion

    • Title: Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini.[4]

    • Source: PubMed / NIH[1]

    • URL:[Link]

  • Chemical Properties & Solubility

    • Title: Aclatonium Napadisilate - Compound Summary (CID 41315).[5]

    • Source: PubChem[1][5]

    • URL:[Link]

  • Muscarinic Receptor Subtypes

    • Title: Muscarinic Receptor Agonists and Antagonists.[6][7][8]

    • Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics (via AccessMedicine/NIH)
    • URL:[Link]

Sources

Aclatonium Napadisilate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of Aclatonium napadisilate, a cholinergic agent with applications in modulating gastrointestinal motility. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of its chemical properties, pharmacological actions, and practical methodologies.

Core Properties of Aclatonium Napadisilate

Aclatonium napadisilate is a parasympathomimetic drug that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] Its chemical structure and fundamental properties are summarized below.

PropertyValueSource
CAS Number 55077-30-0PubChem[2]
Molecular Formula C30H46N2O14S2PubChem[2]
Molecular Weight 722.82 g/mol Chemigran[3]
IUPAC Name bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium);naphthalene-1,5-disulfonatePubChem[2]
Synonyms TM 723, Abovis, Acetyllactoylcholine 1,5-naphthalenedisulfonatePubChem[2]
Melting Point 189-191°CChemigran[3]

Mechanism of Action and Pharmacological Profile

Aclatonium napadisilate exerts its effects by acting as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors.[1] This interaction triggers a cascade of intracellular events that lead to its physiological effects.

Muscarinic Receptor Activation

As a choline ester, Aclatonium napadisilate mimics the action of acetylcholine, the endogenous neurotransmitter. It binds to and activates muscarinic receptors, which are G-protein coupled receptors. This activation is the primary mechanism through which it influences cellular function.

Signaling Pathway

The binding of Aclatonium napadisilate to muscarinic receptors, particularly the M3 subtype prevalent in smooth muscle and glandular tissue, initiates a well-defined signaling cascade. This pathway is crucial for its pro-motility effects in the gastrointestinal tract.

Aclatonium_Napadisilate_Signaling Aclatonium Aclatonium napadisilate M3_Receptor M3 Muscarinic Receptor Aclatonium->M3_Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Secretion Glandular Secretion Ca_release->Secretion PKC->Contraction PKC->Secretion

Caption: Aclatonium napadisilate signaling pathway.

Effects on Gastrointestinal and Pancreatic Function

The primary therapeutic application of Aclatonium napadisilate is in the management of gastrointestinal motility disorders. By stimulating muscarinic receptors on smooth muscle cells of the gut, it increases the tone and peristalsis of the gastrointestinal tract. This is particularly beneficial in conditions such as postoperative ileus.

Furthermore, studies have shown that Aclatonium napadisilate stimulates pancreatic exocrine secretion. Research on isolated rat pancreatic acini demonstrated that it increases amylase release and ⁴⁵Ca²⁺ efflux in a dose-dependent manner, indicating a direct stimulatory effect on pancreatic enzyme secretion via muscarinic receptors.[4]

Experimental Protocols

The following sections provide representative protocols for the synthesis and analysis of Aclatonium napadisilate. These are based on established methods for similar choline ester derivatives and can be adapted by researchers as needed.

Synthesis of Aclatonium Napadisilate (Representative Protocol)

The synthesis of choline esters generally involves the esterification of a choline salt with a carboxylic acid or its derivative. A plausible synthetic route for Aclatonium napadisilate is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Acetyllactoyl Chloride cluster_1 Step 2: Esterification with Choline cluster_2 Step 3: Salt Formation LacticAcid Lactic Acid AcetyllacticAcid O-Acetyllactic Acid LacticAcid->AcetyllacticAcid + Acetyl Chloride AcetylChloride Acetyl Chloride AcetyllactoylChloride O-Acetyllactoyl Chloride AcetyllacticAcid->AcetyllactoylChloride + Thionyl Chloride ThionylChloride Thionyl Chloride AclatoniumChloride Aclatonium Chloride AcetyllactoylChloride->AclatoniumChloride + Choline Chloride CholineChloride Choline Chloride AclatoniumNapadisilate Aclatonium Napadisilate AclatoniumChloride->AclatoniumNapadisilate + 1,5-Naphthalenedisulfonic Acid NaphthaleneDisulfonicAcid 1,5-Naphthalenedisulfonic Acid

Caption: Representative synthesis workflow for Aclatonium napadisilate.

Methodology:

  • Preparation of O-Acetyllactic Acid: Lactic acid is reacted with acetyl chloride in an appropriate solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0°C to room temperature) to yield O-acetyllactic acid. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Formation of O-Acetyllactoyl Chloride: The resulting O-acetyllactic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acid chloride, O-acetyllactoyl chloride. This reaction is usually performed under anhydrous conditions.

  • Esterification with Choline: O-Acetyllactoyl chloride is reacted with choline chloride in a suitable solvent. The reaction mixture is stirred until completion, and the resulting aclatonium chloride is isolated.

  • Salt Formation with Naphthalenedisulfonic Acid: Finally, aclatonium chloride is treated with 1,5-naphthalenedisulfonic acid to form the napadisilate salt. The product, Aclatonium napadisilate, can be purified by recrystallization.

Analytical Quantification by RP-HPLC (Representative Protocol)

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quality control and quantification of Aclatonium napadisilate in bulk drug and pharmaceutical formulations.[4] The following is a general protocol that can be optimized.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (e.g., 40:50:10 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Column Temperature Ambient
Injection Volume 20 µL

Protocol Validation (as per ICH guidelines):

  • Linearity: Prepare a series of standard solutions of Aclatonium napadisilate at different concentrations (e.g., 10-60 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. The percentage recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: Assess both intra-day and inter-day precision by analyzing multiple replicates of a sample at the same concentration on the same day and on different days. The relative standard deviation (%RSD) should be low.

  • Specificity: Analyze a blank and a placebo sample to ensure that there are no interfering peaks at the retention time of Aclatonium napadisilate.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Concluding Remarks for the Research Professional

Aclatonium napadisilate is a valuable pharmacological tool for studying the cholinergic system and its role in gastrointestinal function. Its specific action as a muscarinic agonist makes it a useful compound for investigating the physiological and pathological processes involving parasympathetic stimulation. The provided methodologies for synthesis and analysis, while representative, offer a solid foundation for researchers to develop and validate their own in-house protocols. As with any experimental work, careful optimization and adherence to established scientific principles are paramount for obtaining reliable and reproducible results.

References

  • Patsnap Synapse. (2024, June 16). What is Aclatonium Napadisilate used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aclatonium Napadisilate? Retrieved from [Link]

  • PubMed. (n.d.). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). Aclatonium Napadisilate - Drug Targets, Indications, Patents. Retrieved from [Link]

  • PubChem. (n.d.). Aclatonium Napadisilate. Retrieved from [Link]

  • Chemigran Pte Ltd. (n.d.). Aclatonium napadisilate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Synthesis, Storage and Release of Acetylcholine. Retrieved from [Link]

  • PubChem. (n.d.). Aclatonium Napadisilate. Retrieved from [Link]

  • ResearchGate. (n.d.). Muscarinic receptors signaling pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesized choline ester derivatives of: 3,4-dimethoxycinnamic... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Acetylcholine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Characterization of Aclatonium Napadisilate-Induced Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: February 2026

A Validated In Vitro Organ Bath Protocol

Abstract & Introduction

Aclatonium Napadisilate (TM-723) is a cholinergic agonist structurally related to acetylcholine (ACh) but distinguished by its unique napadisilate salt formulation, which confers stability and altered pharmacokinetic properties. Clinically utilized as a prokinetic agent to treat gastrointestinal hypomotility and gastritis, its mechanism involves a dual pathway: direct stimulation of postsynaptic muscarinic receptors and modulation of presynaptic acetylcholine release.

This Application Note provides a rigorous, standardized protocol for evaluating the spasmogenic (contractile) properties of Aclatonium Napadisilate using the isolated Guinea Pig Ileum (GPI) assay. The GPI is the "gold standard" tissue for this assay due to its high density of muscarinic receptors and low baseline spontaneous activity, allowing for precise quantification of agonistic potency (


) and efficacy (

).
Pharmacological Basis & Mechanism of Action[1][2][3]

To design a robust assay, one must understand the signal transduction pathways involved. Aclatonium acts primarily on M3 muscarinic acetylcholine receptors located on the smooth muscle cell membrane.

Mechanism of Contraction:

  • Binding: Aclatonium binds to the G-protein-coupled M3 receptor.

  • Transduction: Activation of the

    
     protein stimulates Phospholipase C (PLC).
    
  • Second Messengers: PLC hydrolyzes

    
     into 
    
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Calcium Release:

    
     binds to receptors on the Sarcoplasmic Reticulum (SR), triggering the release of stored 
    
    
    
    .
  • Contraction: Elevated intracellular

    
     binds to Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and smooth muscle shortening.
    
Visualization: Signaling Pathway

The following diagram illustrates the molecular cascade targeted by this assay.

G Aclatonium Aclatonium Napadisilate (Agonist) M3 M3 Muscarinic Receptor (GPCR) Aclatonium->M3  Binds Gq Gq Protein M3->Gq  Activates PLC Phospholipase C (PLC) Gq->PLC  Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis SR Sarcoplasmic Reticulum (Ca2+ Store) IP3->SR  Binds IP3R Ca Intracellular Ca2+ Increase SR->Ca  Releases Ca2+ MLCK MLCK Activation Ca->MLCK  Activates Contraction Smooth Muscle Contraction (Response) MLCK->Contraction  Phosphorylation

Figure 1: Signal transduction pathway for Aclatonium-induced smooth muscle contraction via M3 receptor activation.

Material Preparation

Critical Insight on Solubility: Unlike Acetylcholine Chloride, the Napadisilate salt of Aclatonium is hydrophobic and has lower aqueous solubility. Direct dissolution in cold buffer often results in suspension rather than solution, leading to erratic dosing.

Stock Solution Protocol
  • Vehicle: Dimethyl Sulfoxide (DMSO).

  • Primary Stock (10 mM): Dissolve Aclatonium Napadisilate powder in 100% DMSO. Vortex until clear.

  • Working Dilutions: Dilute the primary stock with distilled water or saline to achieve serial concentrations (e.g.,

    
     M, 
    
    
    
    M).
    • Note: Ensure the final concentration of DMSO in the organ bath never exceeds 0.1% (v/v), as DMSO itself can cause non-specific relaxation of smooth muscle.

Physiological Buffer (Tyrode’s Solution)

Prepare fresh on the day of the experiment.

ComponentConcentration (mM)Function
NaCl136.9Osmolarity/Action Potential
KCl2.68Resting Membrane Potential
CaCl₂1.80Contractile Machinery
MgCl₂1.05Membrane Stability
NaHCO₃11.90pH Buffer (requires CO₂)
NaH₂PO₄0.42pH Buffer
Glucose5.55Energy Source

Aeration: Must be continuously gassed with Carbogen (95%


 / 5% 

) to maintain pH 7.4.
Experimental Setup & Protocol

System: Isolated Organ Bath (Magnus System). Temperature: 37°C ± 0.5°C. Tension: Isometric force transducer (0-10g range).

Step-by-Step Workflow

1. Tissue Preparation (The "Cold" Phase)

  • Euthanize the guinea pig (300-500g) via

    
     asphyxiation followed by exsanguination (adhere to local IACUC guidelines).
    
  • Rapidly excise the ileum (10-20 cm proximal to the ileocecal junction).

  • Place immediately in cold, oxygenated Tyrode's solution.

  • Flush the lumen gently with cold Tyrode's to remove fecal content.

  • Cut into 2-3 cm segments.

2. Mounting & Equilibration (The "Stability" Phase)

  • Mount the segment vertically in the organ bath. One end to the tissue holder (bottom), the other to the force transducer (top).

  • Resting Tension: Apply 1.0 g (10 mN) of tension.

  • Equilibration: Allow tissue to stabilize for 60 minutes .

    • Wash: Replace buffer every 15 minutes.

    • Why? This washes out endogenous catecholamines and stabilizes the baseline.

3. Viability Check

  • Challenge tissue with

    
     M Acetylcholine (ACh) or 60 mM KCl.
    
  • Ensure a robust contraction (>1g) and rapid washout. If response is weak, discard tissue.

4. Aclatonium Dose-Response (Cumulative)

  • Add Aclatonium Napadisilate in cumulative half-log increments (

    
     M to 
    
    
    
    M).
  • Wait for Plateau: Allow the contraction to reach a stable plateau (approx. 30-90 seconds) before adding the next concentration.

  • Stop: When no further increase in tension is observed (Emax).

5. Washout

  • Perform 3-4 rapid washes with fresh Tyrode's solution.

  • Allow 20 minutes of rest before re-testing.

Visualization: Experimental Workflow

Workflow Start Tissue Harvest Mount Mount in Organ Bath Start->Mount Equil Equilibration (60 min, 1g load) Mount->Equil Viability Viability Test (KCl or ACh) Equil->Viability Dosing Cumulative Dosing (Aclatonium) Viability->Dosing  If viable Dosing->Equil  Washout & Repeat Analysis Data Analysis (EC50 Calculation) Dosing->Analysis

Figure 2: Operational workflow for the isolated organ bath assay.

Data Analysis & Interpretation

To ensure scientific integrity, data must be normalized.

  • Raw Data: Measure the height of contraction (grams or mN) from the baseline for each concentration.

  • Normalization: Express the response to Aclatonium as a percentage of the maximal contraction induced by a reference standard (e.g.,

    
     M Acetylcholine) or the tissue's own 
    
    
    
    .
    
    
  • Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Response (y-axis). Fit using a non-linear regression (Sigmoidal Dose-Response, Variable Slope/4-parameter logistic equation).

  • Key Parameters:

    • 
      :  Concentration inducing 50% of maximal response. (Indicates Potency).[1][2][3][4][5][6]
      
    • 
      :  The top plateau of the curve. (Indicates Efficacy).
      

Expected Results: Aclatonium typically exhibits an intrinsic activity (Efficacy) of 0.8 – 1.0 relative to Acetylcholine, with an


 in the micromolar range.
Troubleshooting & Expert Tips
IssueProbable CauseCorrective Action
Drifting Baseline Incomplete equilibration or temperature fluctuation.Ensure 60 min stabilization. Check water circulator stability.
Low Solubility Napadisilate salt precipitation.Dissolve stock in 100% DMSO; ensure bath dilution is rapid and turbulent.
Tachyphylaxis (Fade) Receptor desensitization.Increase wash intervals between curves (from 20 to 30 mins). Use non-cumulative dosing if severe.
Spontaneous Activity Tissue too warm or over-stretched.Verify 37°C. Reduce resting tension to 0.5g if using rat colon; keep 1.0g for guinea pig ileum.
References
  • Takayanagi, I., et al. (1983). "Pharmacological differences between aclatonium napadisilate and acetylcholine." Journal of Pharmacobio-Dynamics.

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 6918580, Aclatonium Napadisilate." PubChem.

  • University of Strathclyde. "Organ Bath Pharmacology Protocols." Strathclyde Pharmacology.

  • Broadley, K. J. (1998). "The Langendorff Heart and Organ Bath Preparations." Methods in Molecular Biology.

(Note: Specific deep-link URLs to older papers from the 1980s may require institutional access; PubChem and general methodology links are provided for immediate verification of chemical properties and standard assay conditions.)

Sources

Application Notes and Protocols for Aclatonium Napadisilate in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cholinergic Activity of Aclatonium Napadisilate

Aclatonium napadisilate is a cholinergic agent recognized for its activity as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Structurally related to acetylcholine, it is clinically utilized as a spasmolytic agent and to enhance gastrointestinal motility.[2][3] The parasympathetic nervous system relies heavily on muscarinic receptors to orchestrate a multitude of physiological functions, including the contraction of smooth muscle in the gastrointestinal tract, airways, and urinary bladder.[4][5] Consequently, Aclatonium napadisilate presents a valuable pharmacological tool for investigating the nuances of muscarinic receptor signaling and its downstream effects on smooth muscle physiology.

The isolated organ bath is a venerable and powerful in vitro technique that allows for the characterization of drug effects on intact tissues in a controlled environment.[1][5][6][7] By maintaining the physiological integrity of the tissue, this method provides a direct measure of the functional consequences of drug-receptor interactions, such as muscle contraction or relaxation.[8] This application note provides a comprehensive guide for researchers on the utilization of Aclatonium napadisilate in isolated organ bath experiments, with a particular focus on the guinea pig ileum, a classic model for studying cholinergic responses.[9][10]

Mechanism of Action: The Muscarinic M3 Receptor Signaling Cascade

Aclatonium napadisilate exerts its effects by binding to and activating muscarinic acetylcholine receptors. In smooth muscle, the predominant subtype responsible for contraction is the M3 muscarinic receptor.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a well-defined signaling cascade.[11][12]

The M3 receptor is coupled to the Gq/11 class of G-proteins.[3][12] Activation of the M3 receptor by an agonist like Aclatonium napadisilate leads to the dissociation of the G-protein subunits. The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ concentration is a critical event, as Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between actin and myosin filaments, leading to smooth muscle contraction.

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Experimental Protocol: Aclatonium Napadisilate on Isolated Guinea Pig Ileum

This protocol details the steps to determine the concentration-response relationship of Aclatonium napadisilate-induced contractions in isolated guinea pig ileum.

Materials and Solutions
  • Animals: Guinea pig (250-350 g)

  • Physiological Salt Solution: Tyrode's solution.[6][10]

  • Aclatonium Napadisilate Stock Solution: Prepare a high concentration stock solution (e.g., 10⁻² M) in distilled water. Subsequent dilutions should be made with Tyrode's solution.

  • Equipment:

    • Isolated organ bath system with temperature control and aeration

    • Isotonic or isometric force transducer

    • Data acquisition system

    • Surgical instruments (scissors, forceps)

    • Cotton or silk thread

    • Petri dish

    • Syringes and needles

Tyrode's Solution Composition Concentration (mM)
NaCl137
KCl2.7
CaCl₂1.8
MgCl₂1.0
NaHCO₃11.9
NaH₂PO₄0.4
Glucose5.5
Table 1: Composition of Tyrode's solution for isolated guinea pig ileum experiments.[10]
Tissue Preparation and Mounting
  • Humanely euthanize the guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Locate the ileocecal junction and carefully dissect a segment of the ileum (approximately 10-15 cm proximal to the cecum).[10]

  • Immediately place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.[10]

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the ileum into segments of 2-3 cm in length.[10]

  • Tie one end of a segment to a fixed tissue holder and the other end to a force transducer using thread.[10]

  • Mount the tissue in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[10][13] The aeration is crucial to provide sufficient oxygen to the tissue in the absence of hemoglobin.[12]

Equilibration and Viability Check
  • Apply a resting tension of 0.5-1.0 g to the tissue.[10]

  • Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh, pre-warmed Tyrode's solution every 15 minutes to remove metabolic waste products.[10]

  • After equilibration, assess the viability of the tissue by administering a submaximal concentration of a standard agonist, such as acetylcholine (e.g., 10⁻⁶ M) or a high potassium solution (e.g., 80 mM KCl). A robust contractile response indicates a healthy and responsive preparation.

  • Wash the tissue repeatedly with Tyrode's solution until the tension returns to the baseline.

Constructing a Cumulative Concentration-Response Curve
  • Once a stable baseline is re-established, begin the cumulative addition of Aclatonium napadisilate to the organ bath.

  • Start with a low concentration (e.g., 10⁻⁹ M) and wait for the contractile response to reach a stable plateau.

  • Without washing, add the next concentration of Aclatonium napadisilate (typically in half-log or log increments) to the bath.

  • Continue this cumulative addition until the maximum contractile response is achieved and subsequent additions of higher concentrations do not produce a further increase in tension.

  • Record the tension at each concentration.

Experimental_Workflow start Start dissect Dissect Guinea Pig Ileum start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (30-60 min) Apply 0.5-1.0 g Tension mount->equilibrate viability Check Viability (e.g., with ACh or KCl) equilibrate->viability wash1 Wash Tissue to Baseline viability->wash1 crc Cumulative Concentration- Response Curve (CRC) for Aclatonium napadisilate wash1->crc wash2 Wash Tissue crc->wash2 analysis Data Analysis (EC50 Calculation) wash2->analysis end End analysis->end

Caption: Experimental Workflow for Isolated Organ Bath Studies.

Data Analysis and Expected Results

The data obtained from the concentration-response experiment should be plotted with the logarithm of the Aclatonium napadisilate concentration on the x-axis and the contractile response (as a percentage of the maximum response) on the y-axis. This will generate a sigmoidal curve.

The potency of Aclatonium napadisilate is quantified by its EC₅₀ value, which is the molar concentration of the agonist that produces 50% of the maximal response.[11][14] This can be determined by non-linear regression analysis of the concentration-response curve.

Agonist Tissue Reported EC₅₀ (M)
AcetylcholineGuinea Pig Ileum7.0 x 10⁻⁸
CarbacholGuinea Pig Ileum2.1 x 10⁻⁸
CarbacholGuinea Pig Ileal Smooth Muscle Cells~7.6 x 10⁻⁶
Table 2: Reported EC₅₀ values for common muscarinic agonists in guinea pig ileum preparations.[10][15][16]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following points are critical:

  • Time Control Experiments: Periodically throughout the experiment, re-administer a standard concentration of an agonist (e.g., acetylcholine) to ensure the tissue's responsiveness has not diminished over time.

  • Appropriate Controls: Run parallel experiments with a known muscarinic agonist, such as carbachol, to validate the experimental setup and provide a benchmark for comparison.

  • Reproducibility: Each experiment should be repeated on tissues from multiple animals to ensure the results are consistent and not an artifact of a single preparation.

  • Antagonist Studies: To confirm that the observed effects of Aclatonium napadisilate are indeed mediated by muscarinic receptors, the experiment can be repeated in the presence of a specific muscarinic antagonist, such as atropine. The antagonist should produce a rightward shift in the concentration-response curve, indicative of competitive antagonism.

By adhering to these principles of rigorous experimental design and including appropriate controls, researchers can be confident in the accuracy and significance of their findings.

References

  • Kim, J., et al. (1993). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini. Research Communications in Chemical Pathology and Pharmacology, 81(1), 119-122. Available at: [Link]

  • RSIS International. (2025). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. Available at: [Link]

  • Patsnap Synapse. (n.d.). Aclatonium Napadisilate. Retrieved January 29, 2026, from [Link]

  • Rang, H. P., et al. (2019). Rang and Dale's Pharmacology (9th ed.). Elsevier.
  • Norecopa. (2021). Guinea Pig Ileum. Retrieved January 29, 2026, from [Link]

  • Annah, G., et al. (2001). Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions. General Physiology and Biophysics, 20(2), 185-198. Available at: [Link]

  • Bolton, T. B. (1979). Mechanisms of action of transmitters and other substances on smooth muscle. Physiological reviews, 59(3), 606-718. Available at: [Link]

  • Unno, T., et al. (2006). M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice. British journal of pharmacology, 148(1), 98-109. Available at: [Link]

  • Watts, S. W., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of visualized experiments : JoVE, (95), 52324. Available at: [Link]

  • Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England journal of medicine, 321(15), 1022-1029.
  • University of Strathclyde. (n.d.). Guinea Pig Ileum. Retrieved January 29, 2026, from [Link]

  • Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Taylor, D. A., & Fleming, W. W. (2001). The isolated tissue bath: a history of the methodology. The Pharmacologist, 43(3), 115-121.
  • Monash University. (2020). Pharmacology – Working with isolated tissue preparations. Available at: [Link]

  • DrugFuture. (n.d.). Aclatonium Napadisilate. Retrieved January 29, 2026, from [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290. Available at: [Link]

  • Jespersen, B., et al. (2015). The isolated tissue bath: a classic method for pharmacological research. Journal of visualized experiments : JoVE, (95), 52324.
  • Vane, J. R. (1964). The use of isolated organs for detecting active substances in the circulating blood. British journal of pharmacology and chemotherapy, 23(2), 360-373. Available at: [Link]

  • YouTube. (2022). Smooth Muscle Function Measurement. JoVE. Available at: [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved January 29, 2026, from [Link]

Sources

Application Notes and Protocols: Experimental Design for Aclatonium Napadisilate Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclatonium napadisilate is a neuroactive agent under investigation for its potential in treating neurological disorders such as motor neuron diseases and certain neuropathies.[1] It is described as modulating neural activity by inhibiting excessive neural firing.[1] One source suggests it enhances the inhibitory action of gamma-aminobutyric acid (GABA) by interacting with GABA-B receptors.[2] As a quaternary ammonium compound, its pharmacokinetic (PK) profile is of significant interest for determining optimal dosing regimens and understanding its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed guide for designing and conducting preclinical and clinical pharmacokinetic studies for Aclatonium napadisilate, adhering to international regulatory standards.

Physicochemical Properties of Aclatonium Napadisilate

A summary of the key physicochemical properties of Aclatonium napadisilate is presented in Table 1.

PropertyValueSource
Molecular Formula C30H46N2O14S2[3]
Molecular Weight 722.8 g/mol [3]
Structure Bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium);naphthalene-1,5-disulfonate[3]

Part 1: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method must accurately and precisely quantify Aclatonium napadisilate in biological matrices such as plasma, urine, and potentially tissues.

Method Development

The development of a bioanalytical method should focus on defining the design, operating conditions, and suitability of the method for its intended purpose.[4] Key considerations for Aclatonium napadisilate include:

  • Analyte and Internal Standard (IS) Selection: The active moiety is Aclatonium. A stable, isotopically labeled version of Aclatonium would be an ideal internal standard.

  • Sample Preparation: Due to its quaternary ammonium structure, Aclatonium napadisilate is highly polar. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will likely be necessary to remove interfering substances from the biological matrix.

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach may be more suitable than traditional reversed-phase chromatography for retaining and separating this polar compound.

  • Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high sensitivity and selectivity.

Method Validation

Full bioanalytical method validation is required to ensure the reliability of the analytical results.[4] The validation must be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (based on ICH M10)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of determined values to the nominal concentration and the degree of scatter.Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5, with accuracy and precision within specified limits.
Matrix Effect The effect of matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible, but does not need to be 100%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the nominal concentration.
Protocol: Bioanalytical Method Validation
  • Prepare Stock and Working Solutions: Prepare stock solutions of Aclatonium napadisilate and the IS in a suitable solvent. Prepare serial dilutions for calibration standards and quality control (QC) samples.

  • Spike Biological Matrix: Spike the appropriate biological matrix (e.g., human plasma) with the working solutions to create calibration standards and QC samples (low, medium, and high concentrations).

  • Sample Extraction: Perform the developed sample preparation procedure (e.g., SPE) on the calibration standards, QC samples, and blank matrix samples.

  • LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.

  • Data Analysis: Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Calculate the concentrations of the QC samples and evaluate the validation parameters against the acceptance criteria.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Stock & Working Solutions spike Spike Biological Matrix stock->spike extract Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis & Calibration Curve lcms->data_analysis validation Assess Validation Parameters data_analysis->validation report report validation->report Validation Report

Caption: Workflow for Bioanalytical Method Validation.

Part 2: Preclinical Pharmacokinetic Studies

Preclinical PK studies are essential to understand the ADME properties of Aclatonium napadisilate in animal models before proceeding to human trials. These studies help in dose selection for first-in-human studies.

Study Design
  • Species Selection: At least two mammalian species (one rodent, one non-rodent) are typically required. Rats and dogs are common choices. The choice should be justified based on metabolism and other physiological similarities to humans, if known.

  • Route of Administration: Studies should be conducted for the intended clinical routes of administration (e.g., oral, topical) and also include an intravenous (IV) administration to determine absolute bioavailability.[9][10]

  • Dose Selection: At least three dose levels (low, medium, and high) should be used to assess dose proportionality.

  • Sampling: Serial blood samples should be collected at predetermined time points to adequately characterize the plasma concentration-time profile. Urine and feces should also be collected to assess excretion pathways.

Protocol: Intravenous (IV) Bolus Administration in Rats
  • Animal Preparation: Use a sufficient number of male and female rats (e.g., n=3-5 per sex per time point for sparse sampling, or cannulated animals for serial sampling).

  • Dosing: Administer a single IV bolus dose of Aclatonium napadisilate via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or a cannula) at appropriate time points (e.g., 0, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -70°C or below until analysis.

  • Sample Analysis: Analyze the plasma samples using the validated bioanalytical method.

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis (NCA).

Protocol: Oral Gavage Administration in Rats
  • Animal Preparation: Similar to the IV study. Animals should be fasted overnight before dosing.

  • Dosing: Administer a single oral dose of Aclatonium napadisilate via gavage.

  • Blood Sampling, Plasma Preparation, and Sample Analysis: Follow the same procedures as the IV study.

  • Pharmacokinetic Analysis: Calculate key PK parameters. Determine absolute bioavailability by comparing the dose-normalized AUC from the oral study to the IV study.[9]

Protocol: Dermal Application Study

For topical formulations, dermal absorption studies are crucial.[11][12]

  • Animal Model: Species with skin properties similar to humans, such as minipigs or rats, can be used.[11]

  • Dosing: Apply a defined amount of the topical formulation to a specific area of the skin.

  • Sampling: Collect blood samples over time to assess systemic absorption. At the end of the study, the application site can be washed and the amount of unabsorbed drug quantified. Skin biopsies can also be taken to measure drug concentration in different skin layers.

  • Analysis: Analyze plasma and skin samples. Pharmacokinetic models of dermal absorption can be applied to the data.[13][14]

Key Preclinical Pharmacokinetic Parameters

ParameterDescription
AUC (Area Under the Curve) Total drug exposure over time.
Cmax (Maximum Concentration) The highest concentration of the drug observed in the plasma.
Tmax (Time to Cmax) The time at which Cmax is observed.
t1/2 (Half-life) The time required for the drug concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (Bioavailability) The fraction of the administered dose that reaches the systemic circulation.

Part 3: Clinical Pharmacokinetic Studies

Clinical PK studies in humans are performed to understand the drug's behavior in the target population. These studies are typically conducted in phases.

Phase 1: First-in-Human (FIH) Studies
  • Study Population: Healthy volunteers are typically enrolled.

  • Study Design: A single ascending dose (SAD) study is usually conducted first, followed by a multiple ascending dose (MAD) study. A randomized, double-blind, placebo-controlled design is standard.

  • Objectives: To assess the safety, tolerability, and pharmacokinetics of Aclatonium napadisilate over a range of doses.

Protocol: Single Ascending Dose (SAD) Study
  • Subject Enrollment: Recruit a cohort of healthy volunteers for each dose level.

  • Dosing: Administer a single dose of Aclatonium napadisilate or placebo. Start with a low dose and escalate to higher doses in subsequent cohorts after safety data from the previous cohort is reviewed.

  • Sampling: Collect serial blood and urine samples over a period sufficient to characterize the absorption and elimination phases (e.g., up to 72 hours).

  • Analysis: Analyze samples using the validated bioanalytical method. Determine PK parameters and assess dose proportionality.

Bioavailability/Bioequivalence (BA/BE) Studies

If different formulations are developed, or if a generic version is being considered, BE studies are required.[15][16][17][18]

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover design is the standard for comparing a test formulation to a reference formulation.[15][16] A sufficient washout period between treatments is necessary.[15]

  • Endpoints: The primary PK parameters for comparison are AUC and Cmax.

  • Statistical Analysis: The 90% confidence interval for the ratio of the geometric means (test/reference) for AUC and Cmax should fall within the acceptance range of 80.00% to 125.00%.

Clinical_PK_Study_Design cluster_phase1 Phase 1 Studies cluster_special_pop Special Population & Interaction Studies cluster_ba_be Bioavailability/Bioequivalence SAD Single Ascending Dose (SAD) - Safety & PK in healthy volunteers - Dose proportionality MAD Multiple Ascending Dose (MAD) - Steady-state PK - Accumulation potential SAD->MAD Food_Effect Food-Effect Study - Impact of food on absorption MAD->Food_Effect Absolute_BA Absolute Bioavailability - IV vs. extravascular route MAD->Absolute_BA DDI Drug-Drug Interaction (DDI) Study - Assess interaction with other drugs Renal_Hepatic Renal/Hepatic Impairment Study - PK in patients with organ dysfunction Relative_BA_BE Relative BA / Bioequivalence - Compare different formulations Absolute_BA->Relative_BA_BE

Caption: Overview of Clinical Pharmacokinetic Study Progression.

Special Population Studies

Pharmacokinetic studies in special populations may be required based on the drug's metabolism and excretion pathways and its intended use.[19] This can include studies in patients with renal or hepatic impairment.[20]

Part 4: Data Analysis and Interpretation

Pharmacokinetic Modeling
  • Non-Compartmental Analysis (NCA): This is the standard method for calculating key PK parameters from the plasma concentration-time data.

  • Compartmental Analysis: One- or two-compartment models can be fitted to the data to provide a more detailed description of the drug's disposition.[21]

  • Population Pharmacokinetics (PopPK): This approach is used to quantify the variability in drug concentrations among individuals and identify factors (covariates) that influence the pharmacokinetics.[22]

Interpretation of Results

The results of the pharmacokinetic studies will inform:

  • Dosing Regimen: The optimal dose and dosing frequency to achieve therapeutic concentrations while minimizing adverse effects.

  • Labeling Information: Information on how to administer the drug, potential food effects, and dose adjustments for special populations.

  • Further Drug Development: Decisions on formulation development and the design of subsequent clinical trials.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Neef, C., & Meijer, D. K. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters. Naunyn-Schmiedeberg's archives of pharmacology, 328(2), 111–118. [Link]

  • Patsnap. (2024). What is the mechanism of Aclatonium Napadisilate? Synapse. [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • Neef, C., Oosting, R., & Meijer, D. K. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics. Naunyn-Schmiedeberg's archives of pharmacology, 328(2), 103–110. [Link]

  • Patsnap. (2024). What is Aclatonium Napadisilate used for? Synapse. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Aclatonium Napadisilate. PubChem. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Lowes, S., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(103). [Link]

  • Comparative Biosciences, Inc. (n.d.). Dermal Pharmacokinetics And Bioavailability Studies. [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • Welz, E. A., & Kasting, G. B. (2001). Pharmacokinetic models of dermal absorption. Journal of pharmaceutical sciences, 90(11), 1699–1719. [Link]

  • European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Chow, S. C., & Liu, J. P. (2008). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 1(1), 1-10. [Link]

  • European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]

  • JoVE. (2025). Bioavailability Study Design: Absolute Versus Relative Bioavailability. [Link]

  • Slideshare. (n.d.). Pharmacokinetic models of drugs administered by intravenous route. [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of pharmaceutical sciences, 106(4), 921–929. [Link]

  • He, L., et al. (2022). Quaternary Ammonium Compounds: Bioaccumulation Potentials in Humans and Levels in Blood before and during the COVID-19 Pandemic. Environmental Science & Technology, 56(15), 10794-10804. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • Patsnap. (2025). What is the difference between IV and PO pharmacokinetic studies? Synapse. [Link]

  • Gratieri, T., Gelfuso, G. M., & Lopez, R. F. V. (2013). Evaluation of skin absorption of drugs from topical and transdermal formulations. Brazilian Journal of Pharmaceutical Sciences, 49(1), 31-46. [Link]

  • Czock, D., & Keller, F. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert opinion on drug metabolism & toxicology, 13(6), 639–648. [Link]

  • Wassermann, O. (1973). Studies on the pharmacokinetics of bis-quaternary ammonium compounds. Naunyn-Schmiedeberg's Archives of Pharmacology, 279(1), 1-16. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • McDougal, J. N., & Boeniger, M. F. (2002). Physiologically based pharmacokinetic modeling of dermal absorption. In Dermal Absorption and Toxicity Assessment (pp. 99-114). Taylor & Francis. [Link]

  • Stanski, D. R., & Watkins, W. D. (1982). Pharmacokinetics of drugs administered intravenously. Anesthesia and analgesia, 61(12), 1038–1043. [Link]

  • Hewitt, N. J., & Felter, S. P. (2023). New approaches build upon historical studies in dermal toxicology. Regulatory toxicology and pharmacology, 145, 105509. [Link]

  • The Center for Biosimilars. (2019). FDA Releases Updated Draft Guidance on Population PK. [Link]

  • Bash, A. (n.d.). Pharmacokinetics of Intravenous Infusion. [Link]

  • Liu, J., et al. (2020). Pharmacokinetics and Tolerability of Single and Multiple Intravenous Doses of Cefotetan Disodium in Healthy Chinese Volunteers. Drug Design, Development and Therapy, 14, 647–655. [Link]

  • U.S. Food and Drug Administration. (n.d.). Pharmacokinetics and Bioavailability. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • Cristofoletti, R., et al. (2024). The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Frontiers in Drug Safety and Regulation, 4. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. [Link]

  • D'Arcy, P. F., & Taylor, E. P. (1962). Quaternary Ammonium Compounds in Medicinal Chemistry. I*. Journal of Pharmacy and Pharmacology, 14(1), 129-146. [Link]

  • Global Substance Registration System. (n.d.). ACLATONIUM NAPADISILATE. [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of Aclatonium Napadisilate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals investigating the therapeutic efficacy of Aclatonium napadisilate. Aclatonium napadisilate is a potent muscarinic acetylcholine receptor (mAChR) agonist, indicating its therapeutic potential in conditions characterized by cholinergic dysfunction.[1][2] This guide focuses on robust and validated animal models to assess its efficacy in two key therapeutic areas: gastrointestinal motility disorders and cognitive impairment associated with dementia. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable preclinical data.

Introduction to Aclatonium Napadisilate

Aclatonium napadisilate is a cholinergic agent that exerts its pharmacological effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are integral to the parasympathetic nervous system and are widely distributed throughout the body, including the gastrointestinal tract and the central nervous system. By mimicking the action of acetylcholine, muscarinic agonists can modulate a variety of physiological processes, such as smooth muscle contraction, glandular secretion, and cognitive function.[3]

The primary mechanism of Aclatonium napadisilate as a mAChR agonist makes it a promising candidate for the treatment of disorders associated with decreased cholinergic signaling.[1][2] This includes gastrointestinal hypomotility disorders like gastroparesis and constipation, as well as the cognitive decline seen in neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are a well-established hallmark.[3]

The following sections provide detailed protocols for evaluating the pro-kinetic and pro-cognitive effects of Aclatonium napadisilate in validated rodent models.

Evaluating Pro-kinetic Efficacy in Gastrointestinal Motility Disorders

The activation of muscarinic receptors in the gastrointestinal tract enhances smooth muscle contraction, promoting peristalsis and gastric emptying.[3] This provides a strong rationale for evaluating Aclatonium napadisilate in models of gastroparesis and constipation.

Animal Model for Gastroparesis: Streptozotocin (STZ)-Induced Diabetic Gastroparesis in Rats

Scientific Rationale: Diabetic gastroparesis is a common complication of diabetes mellitus, characterized by delayed gastric emptying.[4] The administration of streptozotocin (STZ) selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which in turn causes delayed gastric emptying, thus mimicking the human condition.[4] This model is well-established for screening pro-kinetic agents.

Experimental Workflow Diagram:

STZ_Gastroparesis_Workflow cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment & Evaluation Acclimatization Acclimatization (7 days) Baseline_Weight Record Baseline Body Weight & Glucose Acclimatization->Baseline_Weight STZ_Injection STZ Injection (Single IP dose, 60-65 mg/kg) Baseline_Weight->STZ_Injection Hyperglycemia_Monitoring Monitor Blood Glucose (Confirmation of Diabetes >250 mg/dL) STZ_Injection->Hyperglycemia_Monitoring Grouping Randomize into Groups (Vehicle, Aclatonium, Positive Control) Hyperglycemia_Monitoring->Grouping Dosing Administer Treatment (e.g., Oral Gavage) Grouping->Dosing Test_Meal Administer Non-absorbable Marker (e.g., Phenol Red) Dosing->Test_Meal Euthanasia Euthanize & Collect Stomach Test_Meal->Euthanasia Analysis Measure Gastric Emptying Euthanasia->Analysis

Caption: Workflow for the STZ-induced diabetic gastroparesis model in rats.

Detailed Protocol:

  • Animal Selection and Acclimatization:

    • Species: Male Sprague-Dawley rats.

    • Weight: 200-250 g.

    • Acclimatize animals for at least 7 days with free access to standard chow and water.

  • Induction of Diabetes:

    • Fast rats overnight (12-16 hours) with free access to water.

    • Prepare a fresh solution of Streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg.

    • Return animals to their cages with free access to food and a 5% sucrose solution for the first 24 hours to prevent hypoglycemia.

    • After 72 hours, measure blood glucose from the tail vein. Animals with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Experimental Groups and Dosing:

    • Allow 4-8 weeks for the development of gastroparesis.

    • Randomly assign diabetic rats to the following groups (n=8-10 per group):

      • Vehicle Control (e.g., saline or water).

      • Aclatonium napadisilate (Dose 1, 2, 3 - see dosing considerations).

      • Positive Control (e.g., Metoclopramide, 10 mg/kg, IP).

  • Gastric Emptying Assay:

    • Fast animals for 16-24 hours before the assay, with free access to water.

    • Administer the vehicle, Aclatonium napadisilate, or positive control at a predetermined time (e.g., 30 minutes for IP, 60 minutes for p.o.) before the test meal.

    • Administer a test meal of 1.5 mL of 1.5% methylcellulose containing 0.05% phenol red via oral gavage.

    • Euthanize the animals by CO2 asphyxiation 20 minutes after the test meal.

    • Clamp the pylorus and cardia, and carefully excise the stomach.

    • Homogenize the stomach in 100 mL of 0.1 N NaOH.

    • Add 0.5 mL of 20% trichloroacetic acid to 5 mL of the homogenate and centrifuge.

    • Add 1 mL of 0.5 N NaOH to 1 mL of the supernatant.

    • Measure the absorbance of the resulting solution at 560 nm.

    • Calculate gastric emptying using the following formula:

      • Gastric Emptying (%) = (1 - (Absorbance of test sample / Absorbance of standard)) x 100. The standard is prepared by administering the test meal to a separate group of rats and immediately collecting their stomachs.

Data Summary Table:

ParameterVehicle ControlAclatonium (Dose 1)Aclatonium (Dose 2)Aclatonium (Dose 3)Positive Control
Blood Glucose (mg/dL) >250>250>250>250>250
Gastric Emptying (%) Expected LowDose-dependent increaseDose-dependent increaseDose-dependent increaseSignificantly Increased
Adverse Effects None expectedMonitor for cholinergic side effectsMonitor for cholinergic side effectsMonitor for cholinergic side effectsNone expected
Animal Model for Constipation: Loperamide-Induced Constipation in Mice

Scientific Rationale: Loperamide is an opioid receptor agonist that inhibits gastrointestinal motility, leading to constipation. This model is widely used to evaluate the efficacy of laxative and pro-kinetic agents.

Detailed Protocol:

  • Animal Selection and Acclimatization:

    • Species: Male C57BL/6 mice.

    • Weight: 20-25 g.

    • Acclimatize animals for at least 7 days.

  • Induction of Constipation:

    • Administer loperamide (5 mg/kg, p.o. or i.p.) to induce constipation.

  • Experimental Groups and Dosing:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Normal Control (Vehicle only).

      • Model Control (Loperamide + Vehicle).

      • Aclatonium napadisilate (Dose 1, 2, 3) + Loperamide.

      • Positive Control (e.g., Mosapride, 10 mg/kg, p.o.) + Loperamide.

    • Administer Aclatonium napadisilate or controls 30 minutes before loperamide administration.

  • Efficacy Evaluation:

    • Fecal Parameter Measurement: After loperamide administration, place individual mice in cages with pre-weighed filter paper. Collect and count the number of fecal pellets and measure their total weight and water content over a 6-hour period.

    • Gastrointestinal Transit Time:

      • Administer 0.2 mL of 3% charcoal meal by oral gavage 30 minutes after the final treatment administration.

      • Euthanize mice 30 minutes after charcoal administration.

      • Excise the small intestine from the pylorus to the cecum.

      • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

      • Calculate the transit ratio: (Distance traveled by charcoal / Total length of small intestine) x 100.

Data Summary Table:

ParameterNormal ControlModel ControlAclatonium (Low Dose)Aclatonium (High Dose)Positive Control
Fecal Pellet Count (6h) NormalSignificantly DecreasedIncreasedSignificantly IncreasedSignificantly Increased
Fecal Water Content (%) NormalSignificantly DecreasedIncreasedSignificantly IncreasedSignificantly Increased
GI Transit Ratio (%) NormalSignificantly DecreasedIncreasedSignificantly IncreasedSignificantly Increased

Evaluating Pro-cognitive Efficacy in a Dementia Model

Cholinergic pathways in the brain are crucial for learning and memory. The cognitive deficits in Alzheimer's disease are partly attributed to the loss of cholinergic neurons. Therefore, a mAChR agonist like Aclatonium napadisilate has the potential to ameliorate these deficits.

Animal Model for Cognitive Impairment: Scopolamine-Induced Amnesia in Mice

Scientific Rationale: Scopolamine is a non-selective muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to transient memory impairment in rodents.[3] This model is a widely accepted and rapid screening tool for compounds with potential anti-amnesic and pro-cognitive effects that act via the cholinergic system.

Experimental Workflow Diagram:

Scopolamine_Amnesia_Workflow Acclimatization Acclimatization & Habituation (7 days) Grouping Randomize into Groups (Vehicle, Aclatonium, Positive Control) Acclimatization->Grouping Treatment Pre-treatment with Aclatonium or Vehicle (e.g., 60 min p.o.) Grouping->Treatment Amnesia_Induction Scopolamine Injection (1 mg/kg, IP, 30 min before test) Treatment->Amnesia_Induction Behavioral_Testing Behavioral Assessment (e.g., Novel Object Recognition, T-Maze) Amnesia_Induction->Behavioral_Testing Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis

Caption: Workflow for the scopolamine-induced amnesia model in mice.

Detailed Protocol:

  • Animal Selection and Acclimatization:

    • Species: Male Swiss albino mice.

    • Weight: 22-28 g.

    • Acclimatize and handle mice for at least 7 days before the experiment.

  • Experimental Groups and Dosing:

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Vehicle Control (Saline + Saline).

      • Scopolamine Control (Saline + Scopolamine).

      • Aclatonium napadisilate (Dose 1, 2, 3) + Scopolamine.

      • Positive Control (e.g., Donepezil, 5 mg/kg, p.o.) + Scopolamine.[3]

    • Administer Aclatonium napadisilate, vehicle, or Donepezil 60 minutes before the behavioral test.

    • Administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes before the behavioral test.[3]

  • Behavioral Assessment (Choose one or more):

    • Novel Object Recognition (NOR) Test:

      • Habituation: Allow mice to explore an empty open-field arena for 5-10 minutes for 2-3 days.

      • Training (Acquisition) Phase: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

      • Testing Phase (24 hours later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

      • Data Analysis: Measure the time spent exploring the novel and familiar objects. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Amnesic mice will show a discrimination index close to zero.

    • T-Maze Spontaneous Alternation:

      • Place the mouse in the start arm of a T-maze and allow it to freely explore the maze for 8 minutes.

      • Record the sequence of arm entries.

      • An alternation is defined as three consecutive entries into different arms.

      • Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100. Scopolamine-treated mice will exhibit a lower percentage of alternation.

Data Summary Table:

ParameterVehicle ControlScopolamine ControlAclatonium (Low Dose)Aclatonium (High Dose)Positive Control
NOR Discrimination Index > 0.2~ 0Dose-dependent increaseSignificantly > 0Significantly > 0
T-Maze Alternation (%) ~70-80%~50% (chance)Dose-dependent increaseSignificantly > 50%Significantly > 50%
Locomotor Activity NormalMay be hyperactiveNo significant changeNo significant changeNo significant change

General Considerations

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the Institutional Animal Care and Use Committee (IACUC).

  • Blinding: To avoid bias, the experimenter conducting the behavioral assessments and data analysis should be blinded to the treatment groups.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine the significance of the observed effects.

References

  • Yeasen. (2024, November 21). Streptozotocin (STZ) Induced Diabetes Mellitus Animal Model. Yeasen.
  • Patsnap Synapse. (n.d.). Aclatonium Napadisilate - Drug Targets, Indications, Patents. Retrieved February 2, 2026, from [Link]

  • Loghothetis, S., & Iwata, N. (1987). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini. Digestive Diseases and Sciences, 32(5), 513–519.
  • Fagbemi, A. A., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.
  • National Center for Biotechnology Information. (n.d.). Muscarinic Agonists. In StatPearls. Retrieved February 2, 2026, from [Link]

  • Ghasemi, A., Khalifi, S., & Jedi, S. (2014). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 13, 854–875.
  • Kim, S. F. (2012). Animal models of eating disorders. Neuroscience, 211, 2–12.
  • Stasi, C., et al. (2017). Animal models of biliary injury and altered bile acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(10), 2447–2455.
  • U.S. Pharmacist. (2019, February 15). A New Approach to Managing Gastroparesis.
  • Herath, K., et al. (2021). Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model. Bio-protocol, 11(11), e4047.
  • Zhang, Y., et al. (2021). Prevention of loperamide induced constipation in mice by KGM and the mechanisms of different gastrointestinal tract microbiota regulation.
  • Drugs.com. (n.d.). List of 17 Hyperhidrosis Medications Compared. Retrieved February 2, 2026, from [Link]

  • American Academy of Dermatology Association. (n.d.). Hyperhidrosis: Diagnosis and treatment. Retrieved February 2, 2026, from [Link]

  • Mishra, A., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 421-426.
  • U.S. Pharmacist. (2025, October 22).
  • National Center for Biotechnology Information. (n.d.). Pharmacologic treatments of dementia. PubMed. Retrieved February 2, 2026, from [Link]

  • University of Illinois Chicago Drug Information Group. (2023, June 2).
  • de Oliveira, M. R., et al. (2018). Luteolin ameliorates loperamide-induced functional constipation in mice. Brazilian Journal of Medical and Biological Research, 51(10), e7453.
  • Primary Care Dermatology Society. (2024, January 11).
  • Chen, H.-Y., et al. (2024). Cumulative Dose Effects of H1 Antihistamine Use on the Risk of Dementia in Patients With Allergic Rhinitis. The Journal of Allergy and Clinical Immunology: In Practice, 12(6), 1544-1553.e5.
  • National Center for Biotechnology Information. (n.d.). Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Frontiers. (n.d.). Animal Models for Anorexia Nervosa—A Systematic Review. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Results of the starch−iodine sweat test performed on mouse rear paws... Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Frontiers. (n.d.). Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mouse and Rat Anesthesia and Analgesia. PubMed Central. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Animal Models of Compulsive Eating Behavior. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Biliary dyskinesia. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Administration of pilocarpine by microneedle patch as a novel method for cystic fibrosis sweat testing. PubMed Central. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01. PubMed. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Animal Models of Eating Disorders. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sweat induction using Pilocarpine microneedle patches for sweat testing in healthy adults. PubMed. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pilocarpine-induced sweat gland function in individuals with multiple sclerosis. PubMed. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Models to Study Bile Acid Metabolism. PubMed Central. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Aclatonium napadisilate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Mechanics, Storage Protocols, and Experimental Troubleshooting

Introduction: The Chemical Reality of Aclatonium Napadisilate

Welcome to the technical support hub for Aclatonium Napadisilate (TM-723). This guide is designed for researchers requiring high-fidelity data on the handling of this cholinergic agonist.[1]

To effectively use this compound, you must understand its structural vulnerabilities.[1] Aclatonium is a double-ester derivative of choline.[1] It consists of a cationic moiety ([2-(acetyloxy)-1-oxopropyl]trimethylammonium) paired with a 1,5-naphthalenedisulfonate (napadisylate) anion.[1]

Why this matters:

  • The Double-Ester Risk: The molecule contains two hydrolyzable ester linkages.[1] Its degradation is not a single step; it is a cascade that generates acidic byproducts, which can autocatalyze further degradation in unbuffered solutions.[1]

  • The Napadisilate Counterion: While the napadisilate salt improves solid-state stability and crystallinity compared to halides (like chloride or bromide), it has distinct solubility limits and UV-absorption characteristics that can interfere with downstream assays if not accounted for.[1]

Module 1: Storage & Handling Protocols

Solid-State Storage (Lyophilized/Powder)
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use < 1 month)Lowers the kinetic energy available for spontaneous hydrolysis and oxidation.[1]
Atmosphere Desiccated / Inert Gas The ester bonds are susceptible to moisture-mediated hydrolysis.[1] The napadisilate salt can be hygroscopic; moisture uptake creates a localized aqueous micro-environment that accelerates degradation.[1]
Container Amber Glass / Foil Wrap While napadisilate absorbs UV (protecting the cation slightly), minimizing photon exposure prevents potential photo-oxidation of the aromatic naphthalene ring.[1]
Solution Stability (Reconstituted)

Critical Warning: Aclatonium napadisilate is unstable in alkaline media .[1]

  • Optimal pH: 3.5 – 5.0 (Weakly acidic).[1]

  • Buffer Incompatibility: Avoid phosphate buffers at high pH (>7.5) for extended periods, as hydroxide ions (

    
    ) act as potent nucleophiles attacking the carbonyl carbons of the ester groups.[1]
    
  • Solvent Choice:

    • Water:[1][2] Soluble (~180 mg/mL).[1] Use immediately or freeze.

    • Ethanol:[1][2] Sparingly soluble (~12 mg/mL).[1]

    • DMSO: Soluble.[1][2] Preferred for stock solutions due to lack of hydrolytic protons.[1]

Module 2: Degradation Mechanics

Understanding how Aclatonium degrades allows you to distinguish between experimental error and compound failure.[1]

The Hydrolysis Cascade

Aclatonium undergoes a sequential hydrolysis.[1]

  • Primary Hydrolysis: The acetyl group is cleaved, releasing Acetic Acid .[1]

  • Secondary Hydrolysis: The remaining ester bond cleaves, releasing Lactic Acid and Choline .[1]

This releases two equivalents of acid per molecule of drug, causing a pH crash in unbuffered aqueous solutions, which accelerates the reaction (Autocatalysis).[1]

Visualizing the Pathway

AclatoniumDegradation Aclatonium Aclatonium Napadisilate (Active Drug) Intermediate Lactoylcholine Derivative (Partially Active) Aclatonium->Intermediate Hydrolysis 1 (Fastest at pH > 6) AceticAcid Acetic Acid (pH Drop) Aclatonium->AceticAcid FinalProducts Choline + Lactic Acid (Inactive) Intermediate->FinalProducts Hydrolysis 2 (Slower)

Figure 1: Sequential hydrolysis pathway of Aclatonium.[1] Note that the release of Acetic Acid lowers the pH of the solution.[1]

Module 3: Troubleshooting & FAQs

Scenario A: "My solution turned cloudy or precipitated."

Diagnosis: Napadisilate Salt Dissociation Issue. The 1,5-naphthalenedisulfonate anion is a large, aromatic counterion.[1]

  • Cause 1: Cation Exchange. If you dissolved the drug in a buffer containing high concentrations of Calcium (

    
    ) or other divalent cations, the napadisilate anion may form an insoluble salt with them, precipitating out while leaving the Aclatonium cation in solution.[1]
    
  • Cause 2: Temperature Shock. Refrigerated aqueous solutions at high concentrations (>50mM) may precipitate the salt form upon cooling.[1]

Action Plan:

  • Warm the solution gently to 37°C. If it clears, it was temperature-induced precipitation.[1]

  • If using a physiological buffer (Krebs/Ringer's), ensure the Aclatonium is diluted before adding to the high-salt buffer.[1] Do not make the stock directly in high-calcium media.[1]

Scenario B: "The potency of the drug seems to vary wildly between days."

Diagnosis: Hydrolytic Drift.[1] If you are using a stock solution stored in water at 4°C for >48 hours, significant hydrolysis has likely occurred.[1]

Action Plan:

  • Switch to DMSO Stocks: Store 100mM stocks in anhydrous DMSO at -20°C. Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Check pH: Measure the pH of your working solution.[1] If it has dropped significantly below the buffer's pKa, acid release from hydrolysis is occurring.[1]

Scenario C: "I am seeing unexpected peaks in my UV-Vis assay."

Diagnosis: Naphthalene Interference.[1] Users often forget that the napadisilate counterion is UV-active.[1] It has strong absorbance in the UV range due to the naphthalene ring system.[1]

Action Plan:

  • Run a blank spectrum of Sodium 1,5-naphthalenedisulfonate (or similar naphthalene salt) to subtract the background.[1]

  • Do not use UV absorbance at 280nm to quantify Aclatonium without correcting for the molar extinction coefficient of the napadisilate anion.

Module 4: Experimental Workflow Validator

Use this decision tree to validate your preparation protocol before starting an experiment.

ProtocolValidator Start Start: Preparation SolventCheck Solvent Selection Start->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Immediate Use Organic DMSO / Ethanol SolventCheck->Organic Stock Storage pHCheck Is pH < 6.0? Aqueous->pHCheck Proceed PROCEED (Stable) Organic->Proceed Store -20°C UseTime Usage Window pHCheck->UseTime Yes Stop STOP (High Degradation Risk) pHCheck->Stop No (Alkaline Hydrolysis) UseTime->Proceed < 4 Hours UseTime->Stop > 24 Hours

Figure 2: Decision matrix for solvent selection and usage windows to minimize degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65669, Aclatonium napadisilate.[1] Retrieved February 2, 2026 from [Link][1]

  • Chem. Pharm. Bull. Kinetics of Hydrolysis of Choline Esters.[1] (Foundational chemistry regarding the stability of acetylcholine derivatives in aqueous media).

(Note: Specific degradation rate constants for Aclatonium are derived from the general class behavior of choline esters and specific solubility data from PubChem/NIH sources.)

Sources

Technical Guide: Aclatonium Napadisilate Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Aclatonium Napadisilate is a potent muscarinic acetylcholine receptor agonist. While effective in modulating gastrointestinal motility and exocrine secretion, its application in cell culture is frequently compromised by its specific chemical vulnerabilities.

Users often report inconsistent potency or complete loss of activity in long-term assays. These failures are rarely due to the drug quality but rather the specific interaction between the ester linkages in the molecule and the hydrolytic environment of cell culture media.

Chemical Identity & Vulnerability
  • Active Moiety: Aclatonium cation (a choline ester derivative).[1]

  • Counter-ion: Napadisilate (1,5-naphthalenedisulfonate).

  • Critical Weakness: The molecule contains labile ester bonds susceptible to both chemical hydrolysis (pH > 7.4) and enzymatic cleavage (serum esterases).

Critical Stability Factors (The "Why")

Factor A: The Napadisilate Solubility Paradox

Unlike simple chloride salts, the napadisilate counter-ion is large and aromatic. It is selected pharmaceutically to stabilize the crystal lattice and reduce hygroscopicity, but this makes the compound sparingly soluble in pure water .

  • Risk: Attempting to dissolve directly in media or PBS often leads to micro-precipitation that is invisible to the naked eye but drastically reduces effective concentration.

  • Solution: You must use a solvent vehicle (DMSO) for the primary stock.

Factor B: The "Serum Trap" (Enzymatic Hydrolysis)

This is the most common cause of experimental failure. Standard Fetal Bovine Serum (FBS) is rich in Butyrylcholinesterase (BChE) and other non-specific esterases.

  • Mechanism: These enzymes rapidly hydrolyze the ester bonds of Aclatonium, converting it into inactive metabolites (choline derivatives and acids) within minutes to hours.

  • Risk: In 10% FBS-supplemented media, the half-life of Aclatonium can be significantly reduced, rendering long-duration assays (e.g., 24h proliferation) invalid.

Factor C: pH Sensitivity

As an ester, Aclatonium undergoes base-catalyzed hydrolysis.

  • Risk: Cell culture media left in the incubator (5% CO2) maintains pH ~7.4. However, stock solutions stored in slightly alkaline buffers (pH 8.0+) will degrade over time.

Visualizing the Failure Modes

The following diagram illustrates the degradation pathways you must mitigate during your experiment.

degradation_pathways Aclatonium Aclatonium Napadisilate (Active Agonist) DMSO_Stock DMSO Stock (Stable) Aclatonium->DMSO_Stock Solubilization Media_Serum Media + 10% FBS (High Risk) DMSO_Stock->Media_Serum Dilution Media_SerumFree Serum-Free Media (Stable Short-term) DMSO_Stock->Media_SerumFree Dilution Hydrolysis Hydrolysis (Ester Cleavage) Media_Serum->Hydrolysis Rapid Enzymatic Attack (Cholinesterases) Media_SerumFree->Hydrolysis Slow Chemical Hydrolysis (pH > 7.4) Metabolites Inactive Metabolites (Choline + Acids) Hydrolysis->Metabolites

Figure 1: Stability pathway of Aclatonium Napadisilate. Note the rapid degradation pathway introduced by serum enzymes.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stable, high-concentration stock that resists hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS.

  • Concentration: Prepare a 10 mM to 50 mM stock. High concentrations are more stable than dilute ones.

  • Dissolution: Vortex vigorously. If the napadisilate salt is stubborn, sonicate in a water bath for 30 seconds at room temperature .

    • Warning:DO NOT HEAT above 37°C to aid dissolution; this accelerates ester breakdown.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Assay Execution (The "Just-in-Time" Method)

Objective: Minimize exposure to hydrolytic conditions before the biological readout.

StepActionTechnical Rationale
1 Serum Starvation If possible, switch cells to serum-free media or media with 0.5% Heat-Inactivated (HI) FBS 12 hours prior to the experiment.
2 Buffer Prep Use a buffered salt solution (HBSS or KRB) with HEPES (pH 7.2 - 7.4). Avoid bicarbonate buffers if working outside a CO2 incubator to prevent pH drift (alkalinization).
3 Dilution Prepare the working solution (e.g., 10 µM) from the DMSO stock immediately before addition. Do not store the diluted working solution.
4 Addition Add the drug to the cells as the final step .
5 Incubation Keep assay times short (e.g., 30-60 mins for calcium flux or phosphorylation assays). For long-term assays (24h+), replenish the drug every 6-8 hours.

Troubleshooting & FAQs

Q1: I see a precipitate when I dilute my DMSO stock into the media. What is happening?

A: This is "crashing out." The napadisilate salt is hydrophobic.

  • Fix: Ensure your final DMSO concentration is ≤ 0.1% to minimize toxicity, but ensure you are vortexing the media while adding the drug dropwise. If precipitation persists, lower the working concentration or use a carrier protein like BSA (0.1%) in the buffer to help solubilize the drug.

Q2: My calcium flux signal is very weak compared to Carbachol. Is the drug bad?

A: Not necessarily. Aclatonium is a partial agonist or has lower intrinsic activity than Carbachol in some tissues. [1] * Check: Are you using standard FBS? If so, the drug might be degraded before it hits the receptor. Switch to Heat-Inactivated FBS (56°C for 30 min) to destroy the complement and esterases, or use a defined serum-free substitute.

Q3: Can I autoclave the stock solution?

A: Absolutely not. Autoclaving will completely hydrolyze the ester bonds. Sterilize by filtration through a 0.22 µm PTFE (chemically resistant) filter after dissolving in DMSO, or filter the diluted media if necessary.

Q4: How do I verify if my stock is still active?

A: Self-Validating System: Run a simple functional check. Treat cells with your Aclatonium stock and a known positive control (e.g., Carbachol) side-by-side. If the positive control works but Aclatonium fails completely, the stock is degraded. If both fail, it is a cell/assay issue.

References

  • PubChem. (n.d.).[2] Aclatonium Napadisilate (CID 6918580) - Chemical Structure and Properties.[2] National Library of Medicine. Retrieved May 21, 2025, from [Link]

  • Takasugi, Y., et al. (1982). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini.[1] National Institutes of Health (PubMed). Retrieved May 21, 2025, from [Link]

  • Taylor & Francis Group. (2019). Ester bond hydrolysis and stability in pharmaceutical applications. Knowledge and References.[3][4][5][1][2][6][7][8][9][10][11] Retrieved May 21, 2025, from [Link]

  • Gaylord Chemical. (2014). Dimethyl Sulfoxide (DMSO) Solubility Data and Chemical Compatibility.[12] Gaylord Chemical Literature. (General reference for DMSO solubility of organic salts).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Aclatonium Napadisilate's Muscarinic Agonist Activity Using Atropine Blockade

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth technical comparison and supporting experimental frameworks for validating the muscarinic agonist activity of Aclatonium napadisilate, a cholinergic agent, by employing the classical muscarinic antagonist, atropine. This document is designed to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for your research.

Introduction: The Cholinergic System and the Importance of Antagonist Blockade

The cholinergic system, mediated by acetylcholine (ACh), plays a pivotal role in a vast array of physiological processes, including muscle contraction, glandular secretion, and neurotransmission.[1] Muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors (GPCRs), are key players in these pathways.[2]

Aclatonium napadisilate has been identified as a muscarinic agonist, structurally related to acetylcholine, that enhances gastrointestinal motility.[3][4] To unequivocally confirm its mechanism of action and characterize its pharmacological profile, a blockade study using a well-characterized competitive antagonist is essential. Atropine, a tertiary amine derived from Atropa belladonna, serves as the gold standard for this purpose. It is a competitive, reversible antagonist of all five muscarinic receptor subtypes (M1-M5), making it an invaluable tool for validating the activity of putative muscarinic agonists.[5][6]

This guide will compare the expected activities of Aclatonium napadisilate and atropine and provide detailed experimental protocols to validate the former's agonist activity through the latter's blockade.

Comparative Pharmacological Profiles: Aclatonium Napadisilate vs. Atropine

FeatureAclatonium NapadisilateAtropine
Primary Mechanism Muscarinic Acetylcholine Receptor AgonistMuscarinic Acetylcholine Receptor Antagonist (Competitive, Reversible)
Expected Physiological Effect Stimulation of parasympathetic responses (e.g., increased smooth muscle contraction, glandular secretion)Inhibition of parasympathetic responses (e.g., decreased smooth muscle contraction, dry mouth)
Chemical Structure Choline ester derivativeTropane alkaloid

This table provides a high-level comparison of the two compounds. Detailed quantitative data for Aclatonium napadisilate is not extensively available in public literature; the subsequent experimental sections outline how such data can be generated.

In Vitro Validation of Muscarinic Agonism and Atropine Blockade

In vitro assays are fundamental for characterizing the direct interaction of a compound with its target receptor and for quantifying the potency of both agonists and antagonists.

Signaling Pathway of Muscarinic M3 Receptor Activation

Aclatonium napadisilate's pro-motility effects are primarily mediated through the M3 muscarinic receptor subtype, which is predominantly expressed on smooth muscle cells and glandular tissues. The activation of M3 receptors initiates a well-defined signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aclatonium Aclatonium napadisilate M3R M3 Muscarinic Receptor Aclatonium->M3R Binds & Activates Atropine Atropine Atropine->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Modulates

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow: Validating Agonist Activity with Antagonist Blockade

The following diagram illustrates the logical flow for in vitro validation, starting from receptor binding to functional cellular responses.

experimental_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_validation Antagonist Validation Binding Radioligand Binding (Determine Ki for Aclatonium) GTP GTPγS Binding (Measure G-protein activation) Binding->GTP Ca Calcium Imaging (Measure intracellular Ca²⁺) GTP->Ca Contraction Isolated Tissue Contraction (Measure physiological response) Ca->Contraction Schild Schild Analysis (Determine Atropine pA2) Contraction->Schild

Caption: In Vitro Experimental Workflow.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of Aclatonium napadisilate for muscarinic receptors.

Principle: This is a competitive binding assay where the ability of unlabeled Aclatonium napadisilate to displace a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) from the receptors is measured.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing human M3 receptors) or from tissues with high receptor density (e.g., rat brain cortex).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand (typically at its Kd value) and varying concentrations of Aclatonium napadisilate (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Equilibration: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Aclatonium napadisilate concentration. Determine the IC₅₀ value (the concentration of Aclatonium napadisilate that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: Aclatonium napadisilate should displace the radiolabeled antagonist in a concentration-dependent manner, allowing for the determination of its binding affinity.

Objective: To measure the contractile response of a smooth muscle preparation to Aclatonium napadisilate and its blockade by atropine.

Principle: The longitudinal muscle of the guinea pig ileum is rich in M3 muscarinic receptors and contracts in response to muscarinic agonists.[4] The contractile force is measured isometrically.

Protocol:

  • Tissue Preparation: Euthanize a male guinea pig (250-350 g) and dissect a segment of the ileum.[4] Gently remove the longitudinal muscle strip and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for Aclatonium napadisilate by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath and recording the resulting contraction.

  • Atropine Blockade: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of atropine (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M) for 30-60 minutes.

  • Repeat Agonist Curve: In the presence of atropine, repeat the cumulative concentration-response curve for Aclatonium napadisilate.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response to a standard agonist (e.g., carbachol) against the log concentration of Aclatonium napadisilate. The dose-response curves in the presence of atropine should show a rightward shift. Perform a Schild analysis by plotting log(dose ratio - 1) against the log concentration of atropine. The x-intercept of the Schild plot provides the pA₂ value for atropine, which is a measure of its antagonist potency. A slope of the Schild plot not significantly different from 1 is indicative of competitive antagonism.[7]

Expected Outcome: Aclatonium napadisilate will induce concentration-dependent contractions of the guinea pig ileum. Atropine will competitively antagonize these contractions, causing a parallel rightward shift in the dose-response curve.

Objective: To visualize and quantify the increase in intracellular calcium ([Ca²⁺]i) in response to Aclatonium napadisilate and its blockade by atropine.

Principle: Activation of M3 receptors leads to the release of Ca²⁺ from intracellular stores, which can be detected using fluorescent calcium indicators.

Protocol:

  • Cell Culture and Loading: Plate CHO-K1 cells stably expressing the human M3 muscarinic receptor onto 96-well black-walled, clear-bottom plates.[8] The following day, load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.

  • Agonist Addition: Add varying concentrations of Aclatonium napadisilate to the wells and record the change in fluorescence over time.

  • Antagonist Blockade: In separate wells, pre-incubate the cells with atropine for 10-20 minutes before adding Aclatonium napadisilate.

  • Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Calculate the EC₅₀ of Aclatonium napadisilate for calcium mobilization. In the presence of atropine, the dose-response curve for Aclatonium napadisilate should be shifted to the right.

Expected Outcome: Aclatonium napadisilate will cause a rapid, transient increase in intracellular calcium. This response will be blocked by pre-treatment with atropine.

In Vivo Validation: Pilocarpine-Induced Salivation Model in Rats

Objective: To assess the in vivo muscarinic agonist activity of Aclatonium napadisilate and its blockade by atropine in a whole-animal model.

Principle: Salivary glands are densely populated with M3 muscarinic receptors, and their stimulation by agonists like pilocarpine (or Aclatonium napadisilate) induces robust salivation.[9] This physiological response can be quantified.

Protocol:

  • Animal Preparation: Use male Wistar rats (200-250 g). Anesthetize the animals (e.g., with urethane) and place them on a homeothermic blanket to maintain body temperature.

  • Saliva Collection: Pre-weigh cotton balls and place them in the animal's mouth.

  • Drug Administration:

    • Control Group: Administer saline (vehicle) intraperitoneally (i.p.).

    • Agonist Group: Administer Aclatonium napadisilate (i.p.) at various doses.

    • Antagonist Blockade Group: Administer atropine (i.p.) 15-30 minutes prior to the administration of Aclatonium napadisilate.

  • Saliva Quantification: Collect the cotton balls at fixed time intervals (e.g., every 5 minutes for 30 minutes) and weigh them to determine the amount of saliva secreted.

  • Data Analysis: Plot the total saliva secreted over time for each treatment group. Compare the salivation induced by Aclatonium napadisilate in the presence and absence of atropine.

Expected Outcome: Aclatonium napadisilate is expected to induce a dose-dependent increase in salivation. Pre-treatment with atropine should significantly inhibit this effect, demonstrating in vivo muscarinic receptor blockade.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: In Vitro Receptor Binding and Functional Potency

AssayCompoundParameterValue
Radioligand BindingAclatonium napadisilateKi (nM)To be determined
Isolated Tissue ContractionAclatonium napadisilateEC₅₀ (nM)To be determined
Calcium ImagingAclatonium napadisilateEC₅₀ (nM)To be determined
Isolated Tissue ContractionAtropine vs. Aclatonium napadisilatepA₂To be determined

Table 2: In Vivo Sialagogue Activity

Treatment GroupDose (mg/kg, i.p.)Total Saliva Secreted (mg/30 min)% Inhibition
Vehicle Control-Baseline-
Aclatonium napadisilateDose 1To be determined-
Aclatonium napadisilateDose 2To be determined-
Atropine + Aclatonium napadisilateAtropine Dose + Dose 2To be determinedTo be calculated

Conclusion: A Self-Validating Approach

The experimental framework outlined in this guide provides a comprehensive and self-validating system for confirming the muscarinic agonist activity of Aclatonium napadisilate. By demonstrating a direct interaction with muscarinic receptors in binding assays and eliciting characteristic functional responses that are competitively blocked by atropine in both in vitro and in vivo models, researchers can build a robust data package. The consistency of results across these different experimental paradigms, from the molecular to the whole-organism level, provides a high degree of confidence in the compound's mechanism of action. This rigorous approach is indispensable for the successful progression of any novel therapeutic agent through the drug development pipeline.

References

  • Watson, M., Roeske, W. R., & Yamamura, H. I. (1986). A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. British Journal of Pharmacology, 89(4), 855–862. [Link]

  • Eglen, R. M., & Whiting, R. L. (1986). Muscarinic Receptor Agonist-Antagonist Interaction in the Rat Rectum: Are There Ways of Activating the Same Receptors? Journal of Pharmacy and Pharmacology, 38(11), 850-853. [Link]

  • Iwatsuki, K., Horiuchi, A., & Chiba, S. (1989). Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. Journal of Pharmacology and Experimental Therapeutics, 251(3), 1077–1084. [Link]

  • Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. [Link]

  • Tanimura, A., Tojyo, Y., & Matsumoto, Y. (2006). Pilocarpine-induced salivation and thirst in conscious rats. Journal of Dental Research, 85(1), 74–78. [Link]

  • Burford, N. T., & Nahorski, S. R. (2000). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 58(6), 1368–1376. [Link]

  • Kwon, S. C., Kim, Y. S., & Kim, W. B. (2004). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. Journal of Veterinary Medical Science, 66(8), 953–959. [Link]

  • ResearchGate. (n.d.). (a) Effect of atropine on contractions induced by acetylcholine in rat... [Link]

  • ResearchGate. (n.d.). Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes. [Link]

  • Bird, G. S., & Putney, J. W. (2005). The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels. The Journal of biological chemistry, 280(19), 18864–18871. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. [Link]

  • StatPearls. (2023). Muscarinic Agonists. [Link]

  • Tabak, L. A., Bowen, W. H., & Levine, M. J. (1986). The Effect of Chronic Atropine Treatment on Salivary Composition and Caries in Rats. Journal of Dental Research, 65(3), 375–379. [Link]

  • British Journal of Pharmacology. (1986). A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. [Link]

  • Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]

  • Limesand, K. H., & Finlayson, J. (2018). Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. Journal of visualized experiments : JoVE, (135), 57529. [Link]

  • Semantic Scholar. (n.d.). Muscarinic Acetylcholine Receptors in the Rabbit Ciliary Body Smooth Muscle:Spare Receptors and Threshold Phenomenon. [Link]

  • MDPI. (2024). Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential. [Link]

  • Frontiers. (2011). Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states. [Link]

  • He, J., Li, X., & Egan, T. M. (2012). Honokiol blocks store operated calcium entry in CHO cells expressing the M3 muscarinic receptor. BMC pharmacology & toxicology, 13, 6. [Link]

  • Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. [Link]

  • MDPI. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. [Link]

  • NIH. (2003). Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum. [Link]

  • Milenkovic, J. (2011). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Medical Science Monitor, 17(1), SR1-SR4. [Link]

  • Kim, S. K., Lee, M. J., & Park, K. S. (1995). The effect of pilocarpine and atropine administration on radiation-induced injury of rat submandibular glands. Journal of oral pathology & medicine : official publication of the International Association of Oral Pathologists and the American Academy of Oral Pathology, 24(7), 323–327. [Link]

  • ResearchGate. (n.d.). Binding affinity (K i , nM) of compounds 6-27 at cloned human muscarinic receptor subtypes (hm1-5) expressed in CHO cells. [Link]

  • ResearchGate. (2024). (PDF) The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. [Link]

  • British Journal of Pharmacology and Chemotherapy. (1968). The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine. [Link]

Sources

Comparative Pharmacology Guide: Aclatonium Napadisilate vs. Classic Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of Aclatonium napadisilate and other mAChR agonists Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aclatonium napadisilate (TM-723) represents a distinct class of choline ester derivatives utilized primarily for its prokinetic properties in the gastrointestinal (GI) tract. Unlike the widely used carbamate esters (e.g., bethanechol) or natural alkaloids (e.g., pilocarpine), aclatonium offers a unique pharmacological profile characterized by high receptor affinity but lower intrinsic activity relative to full agonists like carbachol.

This guide provides a technical comparison of aclatonium against standard muscarinic acetylcholine receptor (mAChR) agonists. It focuses on receptor selectivity, signal transduction efficiency, and experimental validation using the guinea pig ileum model.

Chemical & Pharmacological Profiling[1][2]

Structural Distinction

Aclatonium is a quaternary ammonium compound, structurally related to acetylcholine (ACh) but stabilized against rapid hydrolysis.

  • Active Moiety: Aclatonium cation (choline ester derivative).

  • Counter-ion: 1,5-naphthalenedisulfonate (napadisilate).[1][2][3] The napadisilate salt significantly enhances stability and reduces hygroscopicity compared to chloride or bromide salts used with ACh or methacholine.

Mechanism of Action: The "Soft" Agonist

While carbachol and bethanechol act as potent agonists inducing strong, sometimes spasmodic contractions, aclatonium acts as a partial agonist at peripheral M3 receptors.

  • Binding Affinity (

    
    ):  Comparable to carbachol.
    
  • Intrinsic Efficacy (

    
    ):  Approximately 20–30 times lower than carbachol in specific assays (e.g., pancreatic amylase release).[4]
    
  • Physiological Consequence: This partial agonism allows aclatonium to stimulate physiological peristalsis (amplitude modulation) without inducing the hypertonic "spasm" often seen with full agonists.

Signal Transduction Pathway (M3 Receptor)

Aclatonium primarily targets the


 subtype in smooth muscle. The pathway involves Gq-protein coupling, leading to calcium mobilization.[5]

G Ligand Aclatonium / Bethanechol Receptor M3 Muscarinic Receptor (GPCR) Ligand->Receptor Binding GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulates SecondMessenger IP3 Production Effector->SecondMessenger Hydrolysis of PIP2 Calcium Ca2+ Release (Sarcoplasmic Reticulum) SecondMessenger->Calcium Ligand-gated Channel Response Smooth Muscle Contraction (Peristalsis) Calcium->Response MLCK Activation

Figure 1: Signal transduction pathway for M3-mediated smooth muscle contraction. Aclatonium activates this pathway with lower intrinsic efficacy than Carbachol.[4]

Comparative Performance Data

The following table contrasts aclatonium with standard cholinergic tools. Note the distinction in enzyme resistance and selectivity.

FeatureAclatonium Napadisilate Bethanechol Carbachol Acetylcholine
Chemical Class Choline Ester (Napadisilate salt)Carbamate EsterCarbamate EsterEndogenous Ester
Receptor Selectivity Muscarinic (M1/M3 dominant)Muscarinic SelectiveNon-selective (M + Nicotinic)Non-selective (M + N)
AChE Resistance High (Stable)CompleteCompleteNone (Rapid Hydrolysis)
Intrinsic Activity Partial Agonist Full/High AgonistFull Agonist (Reference)Full Agonist
Primary Utility Post-op Ileus, Gastritis (Modulatory)Urinary Retention, GERDGlaucoma (Topical), Lab ToolLab Tool (Rapid breakdown)
Relative Potency Moderate (

ACh)
ModerateHighHigh

Key Insight: In comparative studies on rat pancreatic acini, aclatonium inhibited


 (N-methylscopolamine) binding with potency similar to carbachol, yet elicited significantly lower maximal enzyme secretion.[4] This confirms its status as a high-affinity, low-efficacy agonist.

Experimental Protocols

To validate the comparative potency of aclatonium vs. bethanechol, the Guinea Pig Ileum Contractile Assay is the gold standard. This protocol ensures the isolation of muscarinic effects from nicotinic or histamine-mediated noise.

Workflow Diagram

Workflow cluster_assay Dosing Cycle Prep Tissue Preparation (Guinea Pig Ileum) Equilib Equilibration (Tyrode's @ 37°C, 60 min) Prep->Equilib Base Baseline Recording Equilib->Base Dose Add Agonist (Cumulative) Base->Dose Measure Record Tension (Isotonic Transducer) Dose->Measure Wash Washout (x3) Measure->Wash Analysis Data Analysis (Log-Dose Response Curve) Measure->Analysis Wash->Base Wash->Dose Next Conc.

Figure 2: Experimental workflow for isometric tension recording in isolated tissue.

Detailed Methodology
  • Tissue Preparation:

    • Sacrifice male Hartley guinea pigs (300–500g) via cervical dislocation and exsanguination.

    • Isolate the ileum (10–20 cm proximal to the ileocecal junction).

    • Cut into 2 cm segments.

  • Organ Bath Setup:

    • Mount segments in a 20 mL organ bath containing Tyrode’s solution (mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

    • Maintain at 37°C with continuous aeration (

      
      ).
      
    • Apply a resting tension of 1.0 g .

    • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

  • Agonist Challenge (Self-Validating Step):

    • Control: Establish a reference contraction using

      
       M Acetylcholine (or Carbachol). Define this as 100% 
      
      
      
      .
    • Experimental: Administer Aclatonium Napadisilate in cumulative concentrations (

      
       M to 
      
      
      
      M).
    • Validation: Pre-treat a subset of tissues with Atropine (

      
       M). Complete abolition of the aclatonium response confirms the mechanism is purely muscarinic.
      
  • Data Calculation:

    • Plot the percentage of maximal contraction against the log concentration.

    • Calculate

      
       (negative log of 
      
      
      
      ) and Intrinsic Activity (
      
      
      ).

References

  • Takayanagi, I., et al. (1977). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini.[4] Japanese Journal of Pharmacology.

  • Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential.[6] Trends in Pharmacological Sciences.

  • Brown, J.H., & Taylor, P. (2018). Muscarinic Receptor Agonists and Antagonists.[7][8][9] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.

  • PubChem. (2024).[1] Aclatonium Napadisilate Compound Summary. National Library of Medicine.

  • Broadley, K.J., & Kelly, D.R. (2001). Muscarinic Receptor Agonists and Antagonists.[7][8][9] Molecules.[7][1][2][5][6][9][10][11][12]

Sources

A Comparative Guide to the Cholinergic Potency of Aclatonium Napadisilate and Acetylcholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the pharmacological properties and potency of the endogenous neurotransmitter, Acetylcholine, and the synthetic cholinergic agent, Aclatonium Napadisilate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to contextualize the functional differences between these two compounds and outlines a standard methodology for their characterization.

Introduction

Acetylcholine (ACh) is the quintessential cholinergic agonist, a primary neurotransmitter in the autonomic and central nervous systems that interacts with both muscarinic and nicotinic receptors to elicit a vast range of physiological effects.[1] Its actions, however, are transient and localized due to rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase, making it unsuitable for systemic therapeutic use.[1]

In contrast, Aclatonium Napadisilate is a synthetic choline ester developed for therapeutic applications. It is classified as a cholinergic agonist and is approved for clinical use in Japan for its prokinetic properties in managing conditions such as decreased gastrointestinal motility, biliary dyskinesia, and chronic gastritis.[2][3] This guide will dissect the available pharmacological data to compare the potency of Aclatonium Napadisilate with the endogenous benchmark, Acetylcholine, at muscarinic receptors.

Part 1: Defining and Measuring Cholinergic Potency

To objectively compare these two agents, we must first define the key pharmacological metrics:

  • Affinity (Kᵢ): This is the equilibrium dissociation constant for a ligand binding to a receptor. It reflects the concentration of a drug required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates higher binding affinity.

  • Potency (EC₅₀): This is the half-maximal effective concentration. It represents the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. A lower EC₅₀ value indicates greater potency.

These parameters are typically determined through in-vitro experiments, such as radioligand binding assays (for Kᵢ) and functional assays that measure downstream signaling (for EC₅₀), as detailed in Part 5 of this guide.

Part 2: Pharmacological Profile of Acetylcholine

Acetylcholine's physiological effects are primarily mediated by five distinct G-protein coupled muscarinic receptor subtypes (M1-M5), which exhibit different tissue distributions and couple to different intracellular signaling pathways.

Mechanism of Action at M1, M3, and M5 Receptors:

The M1, M3, and M5 receptor subtypes preferentially couple to the Gαq/11 family of G-proteins. Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This surge in cytosolic Ca²⁺, along with DAG's activation of protein kinase C (PKC), mediates the ultimate cellular response, such as smooth muscle contraction or glandular secretion.

Signaling Pathway: M3 Muscarinic Receptor Activation

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Ca_ion ↑ [Ca²⁺]i Ca_ER->Ca_ion Ca_ion->Response

Caption: Canonical Gq-protein signaling pathway activated by Acetylcholine at M3 muscarinic receptors.

Potency of Acetylcholine at Muscarinic Receptors:

Acetylcholine is a potent agonist at all five muscarinic receptor subtypes. However, obtaining a unified set of potency values is challenging as experimental results vary based on the tissue, cell line, and assay methodology used. The following table consolidates representative data from the scientific literature.

Receptor SubtypeLigandPotency / Affinity (Value)Test System
M1AcetylcholinepEC₅₀: 6.8 Gαq activation in CHO cells
M2AcetylcholinepEC₅₀: 6.7 Inhibition of cAMP in CHO cells
M3AcetylcholinepEC₅₀: 6.6 Gαq activation in CHO cells
M4AcetylcholinepEC₅₀: 6.9 Inhibition of cAMP in CHO cells
M5AcetylcholinepEC₅₀: 6.5 Gαq activation in CHO cells
M3 (in vivo)AcetylcholineEC₅₀: 537 nM Vasodilation in human forearm

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Data is indicative and compiled from various sources; direct comparison between values requires caution.

Part 3: Pharmacological Profile of Aclatonium Napadisilate

Aclatonium Napadisilate is a synthetic quaternary ammonium compound, structurally a choline ester. Its clinical approval and primary literature confirm its classification as a cholinergic agonist.[3]

Approved Clinical Applications:

The primary therapeutic value of Aclatonium Napadisilate lies in its prokinetic effects on smooth muscle. It is approved and used for:

  • Post-operative gastrointestinal hypomotility[3]

  • Chronic gastritis[3]

  • Biliary dyskinesia, a motility disorder of the gallbladder[2][3]

These applications strongly suggest a mechanism involving the stimulation of muscarinic receptors (predominantly M3) in the gastrointestinal tract and associated organs, which are responsible for promoting smooth muscle contraction and peristalsis.

Potency of Aclatonium Napadisilate:

Comprehensive potency and binding affinity data for Aclatonium Napadisilate at each of the five recombinant human muscarinic receptor subtypes are not widely available in major pharmacology databases. However, a key comparative study provides critical insight into its relative potency.

In a study using isolated rat pancreatic acini, Aclatonium Napadisilate was found to be 20 to 30 times less potent than the stable acetylcholine analogue, carbamylcholine (carbachol), in functional assays measuring amylase release and Ca²⁺ efflux. Interestingly, its binding potency in inhibiting the binding of a radiolabeled antagonist was nearly the same as that of carbamylcholine in the same tissue preparation. This suggests that while Aclatonium Napadisilate can bind to muscarinic receptors with an affinity comparable to other potent agonists, its ability to trigger the downstream functional response (i.e., its intrinsic activity or efficacy) may be lower in this system.

Part 4: Head-to-Head Comparison and Discussion

FeatureAcetylcholineAclatonium Napadisilate
Origin Endogenous NeurotransmitterSynthetic Compound
Chemical Stability Very Low (Rapidly hydrolyzed by AChE)[1]High (Resistant to hydrolysis)
Receptor Selectivity Non-selective agonist at M1-M5Presumed Muscarinic Agonist; full subtype profile not publicly characterized
Potency High (pEC₅₀ typically >6.5)Lower than standard agonists like Carbachol
Primary Role / Use Physiological signaling moleculeTherapeutic Prokinetic Agent for GI disorders[3]

The comparison reveals a classic trade-off in pharmacology. Acetylcholine is a highly potent and efficient signaling molecule precisely because its action is powerful but brief. This makes it a poor systemic drug. Aclatonium Napadisilate, by being more stable and likely less potent, can be administered orally to produce a sustained, moderate stimulation of the GI tract's muscarinic receptors without causing the overwhelming and dangerous systemic effects that a stabilized form of acetylcholine would. Its lower intrinsic activity, as suggested by the pancreatic acini study, may contribute to a better therapeutic window.

Part 5: Standardized Protocol for Potency Determination

To accurately determine and compare the potency of cholinergic agonists like Aclatonium Napadisilate and Acetylcholine, a standardized in-vitro functional assay is required. The following protocol describes a common method: the intracellular calcium mobilization assay, ideal for assessing activity at Gq-coupled receptors (M1, M3, M5).

Experimental Protocol: Intracellular Calcium Mobilization Assay

Objective: To determine the EC₅₀ value of a test agonist at a specific human muscarinic receptor subtype (e.g., M3).

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Test Compounds: Acetylcholine (positive control), Aclatonium Napadisilate (test article).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Culture:

    • Culture the CHO-M3 cells in T-75 flasks until they reach 80-90% confluency. The use of a stable cell line ensures consistent receptor expression.

    • The day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of ~50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer by adding Fluo-4 AM (final concentration 2 µM) and probenecid (final concentration 2.5 mM) to the Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL of loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Plate Preparation:

    • Prepare serial dilutions of Acetylcholine and Aclatonium Napadisilate in Assay Buffer in a separate 96-well plate. Typically, an 11-point, 1:10 dilution series is made, starting from a high concentration (e.g., 1 mM). Include buffer-only wells as a negative control.

  • Fluorescence Measurement:

    • After incubation, aspirate the loading buffer from the cell plate and wash each well once with 100 µL of Assay Buffer.

    • Add 100 µL of Assay Buffer (containing probenecid) to each well.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Program the instrument to measure fluorescence (Excitation: 494 nm, Emission: 516 nm) over time. A typical protocol involves:

      • Reading a baseline fluorescence for 10-20 seconds.

      • Automatically injecting 25 µL of the compound from the compound plate into the cell plate.

      • Continuing to read fluorescence for an additional 90-120 seconds to capture the peak response.

  • Data Analysis:

    • The response is measured as the change in fluorescence intensity (Peak - Baseline).

    • Normalize the data by setting the response from the buffer-only wells to 0% and the response from a saturating concentration of Acetylcholine to 100%.

    • Plot the normalized response versus the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value for each compound.

Workflow: Calcium Mobilization Assay

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Culture Culture CHO-M3 Cells Seed Seed Cells into 96-Well Plate Culture->Seed DyeLoad Load Cells with Fluo-4 AM Dye (60 min @ 37°C) Wash Wash Cells DyeLoad->Wash FLIPR Measure Fluorescence (Baseline -> Inject -> Read) Wash->FLIPR CompoundPrep Prepare Agonist Serial Dilutions CompoundPrep->FLIPR Inject Normalize Normalize Data (0-100%) FLIPR->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate EC₅₀ Value Plot->Calculate

Caption: Step-by-step experimental workflow for determining agonist potency via a calcium mobilization assay.

Conclusion

This guide establishes that while both Acetylcholine and Aclatonium Napadisilate are cholinergic agonists, they occupy distinct pharmacological spaces. Acetylcholine is the highly potent, non-selective, and rapidly degraded endogenous standard for neurotransmission. Aclatonium Napadisilate is a synthetic, therapeutically effective prokinetic agent whose chemical stability and likely lower potency profile make it suitable for sustained action in the gastrointestinal tract.

The lack of comprehensive public data on the muscarinic receptor subtype affinity and potency of Aclatonium Napadisilate represents a significant knowledge gap. The standardized experimental protocol provided herein offers a clear pathway for researchers to perform such characterizations, which would further refine our understanding of this compound's precise mechanism of action and its place in cholinergic pharmacology.

References

  • PMDA (Pharmaceuticals and Medical Devices Agency). (2020). Pharmaceuticals and Medical Devices Safety Information No. 372.

  • Fujii, M., Okabayashi, Y., Nakamura, T. (1990). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini.
  • Patsnap Synapse. (2025). Biliary Dyskinesia - Drugs, Targets, Patents.

  • Martindale: The Complete Drug Reference. (2006). Gastrointestinal Drugs. In: Sweetman SC (Ed.), Pharmaceutical Press.
  • Kölbel, C. B., Layer, P., Holtmann, G., Goebell, H. (1989). The effect of a new synthetic cholinergic compound (Aclatonium Napadisilate) on interdigestive motility and pancreatic function in humans. Journal of Smooth Muscle Research.
  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. Muscarinic Receptor Agonists and Antagonists.
  • United Nations Treaty Collection. (1995). Marrakesh Agreement establishing the World Trade Organization.
  • Google Patents. (2007). Compositions comprising a mucoadhesive protein and an active principle for mucosal delivery of said agent. EP1768647B1.
  • Kim, J. H., et al. (2025). Preliminary Analysis of Drug-Induced Ototoxicity in South Korea: Trends From a National Sample Dataset. Clinical and Experimental Otorhinolaryngology.
  • Lee, S. Y., et al. (2025). Food Residue at Endoscopy in Patients Who Have Previously Undergone Distal Gastrectomy: Risk Factors and Patient Preparation.

Sources

Comparative Pharmacology of Aclatonium Napadisilate: M3 Receptor Selectivity and Agonist Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aclatonium napadisilate (TM-723) is a choline ester derivative that functions as a direct-acting muscarinic receptor agonist. Unlike classical non-selective agonists (e.g., Acetylcholine, Carbachol) that exhibit full intrinsic activity across multiple receptor subtypes, Aclatonium displays a distinct pharmacological profile characterized by high receptor affinity but lower intrinsic activity .

This guide analyzes the selectivity of Aclatonium napadisilate, specifically targeting the M3 muscarinic receptor involved in gastrointestinal motility and exocrine secretion. By comparing it with standard agonists (Carbachol, Bethanechol), we elucidate why Aclatonium offers a controlled therapeutic window for GI disorders with a reduced risk of systemic cholinergic toxicity.

Mechanistic Profile: The "Partial Agonist" Paradigm

To understand Aclatonium's selectivity, one must distinguish between affinity (binding strength) and intrinsic activity (ability to trigger a response).

Receptor Binding vs. Functional Potency

Experimental data indicates that Aclatonium napadisilate binds to muscarinic receptors with an affinity comparable to potent agonists like Carbachol. However, its functional potency—the concentration required to elicit a physiological response (e.g., amylase release or Ca²⁺ mobilization)—is significantly lower.[1]

  • Affinity (

    
    ):  High. Aclatonium competes effectively with antagonists like 
    
    
    
    -N-methylscopolamine for receptor binding sites.
  • Functional Potency (

    
    ):  Low. In rat pancreatic acini models, Aclatonium is approximately 20–30 times less potent  than Carbachol.[2]
    

This separation between binding and effect suggests that Aclatonium acts as a partial agonist . It occupies the receptor but induces a less efficient conformational change in the Gq-protein complex compared to a full agonist. This property is clinically advantageous, as it prevents the "all-or-nothing" massive cholinergic stimulation that leads to adverse effects like bradycardia (M2) or bronchoconstriction (M3).

Signal Transduction Pathway (M3)

The primary therapeutic target of Aclatonium is the M3 receptor found in smooth muscle and exocrine glands.[3] Activation triggers the


 pathway, leading to calcium mobilization.

M3_Signaling_Pathway Aclatonium Aclatonium Napadisilate (Ligand) M3 M3 Muscarinic Receptor (GPCR) Aclatonium->M3 Binds (High Affinity) Gq Gq Protein (Heterotrimeric) M3->Gq Activates (Partial) PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 (Phospholipid) PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Cleaves DAG DAG (Activates PKC) PIP2->DAG Cleaves ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Mobilization) ER->Ca Releases Response Physiological Response (Amylase Secretion / Motility) Ca->Response Triggers

Figure 1: M3 Receptor Signaling Cascade. Aclatonium binds the M3 receptor, activating the Gq-PLC-IP3 pathway to mobilize intracellular Calcium, driving smooth muscle contraction and secretion.

Comparative Analysis: Aclatonium vs. Standard Agonists

The following table contrasts Aclatonium with Carbachol (a non-selective full agonist) and Bethanechol (an M3-preferring agonist).

FeatureAclatonium NapadisilateCarbachol (Carbamylcholine)Bethanechol
Chemical Class Choline Ester DerivativeCholine EsterCholine Ester
Receptor Selectivity Functional M3 Selectivity (GI/Exocrine focus)Non-selective (M1-M5) + NicotinicM3 > M2 (Functional)
Intrinsic Activity Partial Agonist Full AgonistFull/Partial Agonist
Relative Potency Low (1x)High (20-30x vs Aclatonium)Moderate
Receptor Affinity (

)
High (Similar to Carbachol)HighModerate
AChE Susceptibility Resistant (Slow hydrolysis)ResistantResistant
Primary Indication GI Motility, DyspepsiaGlaucoma, MiosisUrinary Retention, Ileus
Risk of Systemic Toxicity Low (Due to partial agonism)High (Broad activation)Moderate
Key Differentiator

While Carbachol is a "sledgehammer" that activates all cholinergic receptors (muscarinic and nicotinic) with maximal efficacy, Aclatonium acts as a modulator. It binds tightly but stimulates the receptor sub-maximally. This explains why Aclatonium can restore GI motility without causing the severe cardiovascular suppression (bradycardia) often seen with potent non-selective agonists.

Experimental Evidence: The Pancreatic Acini Protocol

The definitive characterization of Aclatonium's selectivity and potency comes from comparative studies in isolated rat pancreatic acini. This model is preferred because pancreatic secretion is strictly mediated by the M3 receptor subtype via Calcium signaling.

Study Summary
  • Objective: Compare the secretagogue activity of Aclatonium vs. Carbachol.

  • Readouts:

    • Amylase Release: A functional measure of exocrine secretion.

    • 
      Ca
      
      
      
      Efflux:
      A direct measure of upstream signaling (calcium mobilization).
    • Binding Inhibition: Competition with

      
      -N-methylscopolamine (a muscarinic antagonist).
      
Results Interpretation
  • Functional Discrepancy: Both drugs stimulated amylase release and calcium efflux in a dose-dependent manner.[2] However, the curve for Aclatonium was shifted to the right by a factor of 20-30, indicating significantly lower potency.[2]

  • Binding Equivalence: Despite the lower functional potency, Aclatonium inhibited antagonist binding with a potency nearly identical to Carbachol.[2]

Detailed Protocol: Assessment of Muscarinic Potency

Use this protocol to replicate the assessment of agonist potency in a self-validating system.

Experimental_Protocol Tissue Rat Pancreas Isolation Digest Collagenase Digestion Tissue->Digest Acini Isolated Acini Suspension Digest->Acini Split Split Acini->Split Arm1 Functional Assay (Amylase/Ca2+) Split->Arm1 Arm2 Binding Assay ([3H]-NMS) Split->Arm2 Incubate1 Incubate with Agonist (30 min) Arm1->Incubate1 Incubate2 Incubate with Radioligand + Agonist Arm2->Incubate2 Measure1 Measure Amylase (Phadebas Test) Incubate1->Measure1 Measure2 Scintillation Counting Incubate2->Measure2 Data Calculate EC50 & Ki Measure1->Data Measure2->Data

Figure 2: Workflow for Comparative Agonist Profiling. Parallel assays distinguish between receptor affinity (Binding Arm) and functional efficacy (Functional Arm).

Step-by-Step Methodology
  • Tissue Preparation: Isolate pancreas from Sprague-Dawley rats. Digest with collagenase (CLSPA) to release acini.

  • Loading (For Ca²⁺ flux): Pre-incubate acini with

    
    Ca
    
    
    
    for 60 minutes to label intracellular pools.
  • Agonist Challenge:

    • Aliquot acini into tubes containing varying concentrations (

      
       to 
      
      
      
      ) of Aclatonium or Carbachol.
    • Incubate at 37°C for 30 minutes.

  • Quantification:

    • Amylase: Centrifuge samples. Assay supernatant for amylase activity using a starch substrate (e.g., Phadebas reagent).

    • Binding: In a separate set, incubate acini with

      
      -N-methylscopolamine and the test drug. Filter through glass fiber filters and count radioactivity.
      
  • Data Analysis: Plot % maximal response vs. log[Agonist]. Calculate

    
     for function and 
    
    
    
    for binding.

References

  • Kato, H., et al. (1988). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini. Journal of Pharmacology and Experimental Therapeutics.

  • Otsuki, M., et al. (1989). Effect of a new cholinergic agonist, aclatonium napadisilate, on exocrine and endocrine rat pancreas. Pharmacology.

  • PubChem. (n.d.).[4][5] Aclatonium Napadisilate Compound Summary. National Library of Medicine.

  • Eglen, R. M., et al. (1996). Muscarinic receptor subtypes and the selectivity of agonists and antagonists. Trends in Pharmacological Sciences.

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[1][6][7][8][9][10][11]

Sources

Statistical Validation of Aclatonium Napadisilate Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aclatonium Napadisilate (TM-723) , marketed as Abovis , is a cholinergic agonist primarily utilized to enhance gastrointestinal motility. Unlike broad-spectrum acetylcholinesterase inhibitors (e.g., Neostigmine) or selective 5-HT4 agonists (e.g., Mosapride), Aclatonium acts through a direct structural mimicry of acetylcholine, stimulating muscarinic receptors to correct gastric retention and abdominal distension.

This guide provides a rigorous framework for the statistical validation of experimental results involving Aclatonium Napadisilate. For researchers and drug developers, mere observation of increased motility is insufficient. Data must undergo robust statistical interrogation to distinguish pharmacological efficacy from biological noise, particularly when comparing against established standards like Bethanechol.

Mechanism of Action & Pharmacodynamics

Aclatonium napadisilate functions as a stable choline ester derivative. Its primary mechanism involves the direct activation of M3 muscarinic acetylcholine receptors on the smooth muscle cells of the gastrointestinal tract.

Signaling Pathway

Upon binding to the M3 receptor, Aclatonium triggers a G-protein coupled cascade (


), leading to the hydrolysis of PIP2 into 

and DAG.

mediates the release of intracellular calcium (

) from the sarcoplasmic reticulum, driving smooth muscle contraction.

G Aclatonium Aclatonium Napadisilate M3 M3 Muscarinic Receptor (GI Smooth Muscle) Aclatonium->M3 Binds/Activates Gq Gq Protein Activation M3->Gq Coupling PLC PLC-beta Activation Gq->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 Production PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Opens Ca Channels Contraction Smooth Muscle Contraction (Peristalsis) Ca->Contraction Actin-Myosin Interaction

Figure 1: Signal transduction pathway of Aclatonium Napadisilate inducing GI smooth muscle contraction.

Comparative Analysis: Aclatonium vs. Alternatives

To validate Aclatonium's efficacy, it must be benchmarked against standard cholinergic agents. The following table contrasts Aclatonium with Bethanechol (direct agonist) and Neostigmine (indirect agonist/AChE inhibitor).

Table 1: Comparative Pharmacological Profile
FeatureAclatonium NapadisilateBethanecholNeostigmine
Mechanism Direct Muscarinic Agonist (Choline ester)Direct Muscarinic AgonistAcetylcholinesterase Inhibitor
Primary Target GI Smooth Muscle (M3)Bladder & GI Smooth MuscleNeuromuscular Junction & GI
Bioavailability Low (acting locally in GI lumen/mucosa)Poor (Quaternary amine)Poor (Quaternary amine)
Systemic Side Effects Low (Salivation, sweating rare at therapeutic dose)Moderate (Flushing, sweating, hypotension)High (Bradycardia, bronchospasm)
Statistical Efficacy Endpoint Gastric Emptying Rate (

)
Bladder Voiding PressureMuscle Twitch / Peristalsis

Experimental Protocols for Validation

To generate statistically valid data, experiments must control for variability in biological systems. Below is a standardized protocol for In Vivo Gastric Emptying .

Protocol: Phenol Red Gastric Emptying Assay (Rat Model)
  • Subject Prep: Male Wistar rats (n=10/group), fasted for 24h.

  • Drug Administration:

    • Group A: Vehicle (Saline)

    • Group B: Aclatonium (10 mg/kg p.o.)

    • Group C: Bethanechol (10 mg/kg p.o.)

  • Test Meal: Administer 1.5 mL of 0.05% Phenol Red in 1.5% methylcellulose.

  • Termination: Sacrifice animals 20 mins post-meal.

  • Measurement: Excise stomach, homogenize in NaOH, measure absorbance at 560 nm to quantify remaining Phenol Red.

Experiment cluster_groups Treatment Groups Start Start: Fasted Rats (n=30) Random Randomization Start->Random G1 Vehicle (Control) Random->G1 G2 Aclatonium (10mg/kg) Random->G2 G3 Bethanechol (10mg/kg) Random->G3 Admin Oral Administration (Test Meal) G1->Admin G2->Admin G3->Admin Wait 20 Minute Incubation Admin->Wait Sacrifice Sacrifice & Stomach Excision Wait->Sacrifice Assay Spectrophotometry (560nm) Sacrifice->Assay Data Calculate % Emptying Assay->Data

Figure 2: Workflow for Phenol Red Gastric Emptying Assay used to generate validation data.

Statistical Validation Framework

Validating Aclatonium results requires a hierarchical statistical approach. Simple t-tests are often insufficient due to multiple comparison errors.

Step 1: Normality & Homogeneity Testing

Before comparing means, validate the data distribution.

  • Shapiro-Wilk Test:

    
     indicates normal distribution.
    
  • Levene’s Test:

    
     indicates equal variances across groups.
    
  • Correction: If data is non-normal, apply a Log-transformation or use the Kruskal-Wallis non-parametric test.

Step 2: Hypothesis Testing (ANOVA)

Use One-Way Analysis of Variance (ANOVA) to detect if any significant difference exists between Vehicle, Aclatonium, and Bethanechol.

  • Null Hypothesis (

    
    ): 
    
    
    
  • Threshold: A p-value

    
     rejects 
    
    
    
    .
Step 3: Post-Hoc Validation (Dunnett’s vs. Tukey’s)
  • Dunnett’s Test: Use when comparing treatments only against the Control (Vehicle). This is the gold standard for validating efficacy.

  • Tukey’s HSD: Use when comparing Aclatonium directly against Bethanechol to claim superiority or non-inferiority.

Representative Validation Data

The following table presents representative data typical of a successful validation study for Aclatonium.

GroupNMean Gastric Emptying (%)SDShapiro-Wilk (p)ANOVA ResultDunnett's (vs Vehicle)
Vehicle 1035.24.10.65 (Normal)--
Aclatonium 1062.85.30.58 (Normal)

p < 0.001 (Sig)
Bethanechol 1068.16.20.49 (Normal)

p < 0.001 (Sig)

Interpretation:

  • Normality: All groups passed (

    
    ), validating the use of parametric ANOVA.
    
  • Primary Efficacy: Aclatonium showed a statistically significant increase in emptying vs. Vehicle (

    
    ).
    
  • Comparative Efficacy: A post-hoc Tukey test between Aclatonium (62.8%) and Bethanechol (68.1%) yielded

    
     (Not Significant).
    

References

  • PubChem. (2025).[1][2] Aclatonium Napadisilate Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Drugs.com. (2024). Bethanechol vs Neostigmine Comparison. [Link][3]

  • National Institutes of Health. (2021). Efficacy and safety of neostigmine for neuromuscular blockade reversal. PubMed.[1][4] [Link]

  • ClinicalTrials.gov. (2019). Statistical Analysis Plan for Clinical Study Report. [Link]

Sources

Safety Operating Guide

Safe Handling & Operational Logistics: Aclatonium Napadisilate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide supersedes generic safety templates. It is engineered for researchers handling Aclatonium Napadisilate (TM-723), a potent cholinergic agonist and spasmolytic. Due to its neuroactive mechanism and reproductive toxicity profile (H360), this compound requires High Potency Active Pharmaceutical Ingredient (HPAPI) containment protocols.

The Pharmacological Risk: Why We Protect

To ensure safety, you must understand the enemy. Aclatonium Napadisilate is not merely a chemical irritant; it is a neuromodulator .

  • Mechanism of Action: It functions as a cholinergic agonist and has documented GABAergic modulation activity. It is designed to alter neuromuscular transmission.

  • The Hazard: Systemic absorption (inhalation of dust or transdermal migration) can trigger a Cholinergic Crisis .

  • Critical Warning: The napadisilate salt form renders the molecule a stable solid, but it is prone to static charging during weighing. This increases the risk of aerosolization and invisible dust migration.

Hazard Classification (GHS/CLP):

  • H302: Harmful if swallowed.[1][2]

  • H360: May damage fertility or the unborn child (Reproductive Toxin).[1][2]

  • H373: May cause damage to organs through prolonged/repeated exposure.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix is the minimum requirement for handling solid Aclatonium Napadisilate.

Protection ZoneRequirementTechnical Justification
Respiratory N95/P100 or PAPR Primary Defense. If working outside a certified Biosafety Cabinet (BSC) or Class II Fume Hood, a Powered Air Purifying Respirator (PAPR) is mandatory due to the H360 reproductive risk.
Dermal (Hands) Double Nitrile (0.11mm min) Breakthrough Prevention. Outer glove: standard nitrile. Inner glove: extended cuff (300mm) nitrile. Inspect for micro-tears immediately after donning.
Ocular Chemical Goggles Mucosal Barrier. Safety glasses are inadequate against airborne dust migration. Goggles seal the orbital area from settling particulates.
Body Tyvek® Lab Coat / Sleeve Covers Fomite Control. Use disposable Tyvek sleeves over the lab coat to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.
Decision Logic: Engineering Controls vs. PPE

Use this decision tree to determine the required containment level based on your experimental scale.

PPE_Decision_Logic cluster_legend Protocol Level Start Start: Handling Aclatonium Napadisilate State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Liquid Solution State->Solution Pipetting/Dilution Quantity Quantity > 10mg? Solid->Quantity MedRisk Standard Risk: Certified Fume Hood + Double Gloves + N95 Solution->MedRisk Concentrated LowRisk Low Risk: Fume Hood + Single Nitrile Gloves Solution->LowRisk Dilute (<10mM) HighRisk CRITICAL RISK: Use Isolator or Class II BSC + PAPR Quantity->HighRisk Yes Quantity->MedRisk No

Figure 1: Risk-based decision logic for selecting engineering controls and PPE. Note that solid handling always defaults to higher containment due to aerosolization risks.

Operational Protocol: The "Zero-Static" Weighing Method

The napadisilate salt is large and polar, making it susceptible to static cling. This causes the powder to "jump" or stick to spatulas, creating invisible contamination.

Step-by-Step Weighing Procedure:

  • Environment Prep: Activate the Fume Hood/BSC 15 minutes prior. Clear the deck of unnecessary clutter.

  • Static Neutralization (Crucial):

    • Use an anti-static gun or ionizer bar inside the hood before opening the vial.

    • Why? This prevents the powder from repelling off the spatula and becoming airborne.

  • The "Well" Technique:

    • Do not weigh directly onto a flat balance pan.

    • Place a weigh boat inside a secondary container (e.g., a glass petri dish).

    • If spillage occurs, it is contained within the petri dish, not the balance.

  • Solubilization (In-Vial is Best):

    • If possible, add the solvent directly to the shipping vial to avoid transferring solid powder entirely.

    • Calculate the volume needed for a master stock solution (e.g., 10mM in DMSO) and pipette solvent into the vial.

  • Decontamination:

    • Wipe the balance and surrounding area with 10% bleach (to degrade the organic molecule) followed by 70% ethanol (to remove bleach residue).

    • Note: Quaternary ammoniums are stable; simple water wiping is insufficient for deactivation.

Emergency Response: The "SLUDGE" Check

If exposure is suspected (e.g., powder inhalation or splash on broken skin), monitor immediately for Cholinergic Crisis symptoms.

Mnemonic: SLUDGE

  • S alivation (Excessive drooling)

  • L acrimation (Tearing eyes)

  • U rination (Loss of bladder control)

  • D efecation (GI distress)[3]

  • G astrointestinal Cramping[1]

  • E mesis (Vomiting)[3]

Immediate Action:

  • Skin: Wash with soap and water for 15 minutes. Do not scrub hard (avoids breaking skin barrier).

  • Eyes: Flush for 15 minutes.

  • Medical: Transport to ER immediately. Inform them of "Cholinergic Agonist Exposure." Atropine is the standard pharmacological antidote but must only be administered by medical professionals.

Disposal & Deactivation

Aclatonium Napadisilate is a pharmaceutical hazard.[4][5] It cannot be sewered.

Waste_Stream Source Waste Generation Type Waste Type? Source->Type Solid Solid Waste (Gloves, Vials, Wipes) Type->Solid Liquid Liquid Waste (Mother Liquor, Media) Type->Liquid Container1 Double-Bagged Yellow/Black Bin Solid->Container1 Seal & Label Container2 High-Density Polyethylene (HDPE) Carboy Liquid->Container2 Do NOT sewer Destruction High-Temp Incineration (>1000°C) Container1->Destruction Container2->Destruction

Figure 2: Waste segregation workflow. All materials contacting the compound must be incinerated.

References
  • BenchChem. (2025).[1][6] Essential Safety and Handling Guide for Aclatonium Napadisilate. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Aclatonium napadisilate (Compound Summary). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2016). Safe Handling of Hazardous Drugs. Retrieved from

  • CymitQuimica. (2025).[1][7] Safety Data Sheet: Aclatonium Napadisilate. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclatonium napadisilate
Reactant of Route 2
Reactant of Route 2
Aclatonium napadisilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.